molecular formula C6H6BrN3O B600093 N-(5-Bromopyrazin-2-YL)acetamide CAS No. 174680-67-2

N-(5-Bromopyrazin-2-YL)acetamide

Cat. No.: B600093
CAS No.: 174680-67-2
M. Wt: 216.038
InChI Key: XGQSBAVZDNPYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopyrazin-2-yl)acetamide is a brominated heterocyclic compound that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This acetamide derivative is featured in scientific literature as a key building block for the synthesis of more complex molecules with biological activity . Its structure is utilized in research focused on developing novel kinase inhibitors, which are investigated for their potential in cancer therapy . Furthermore, the compound is employed in the exploration of substituted nicotinamides and other modulators that target signaling pathways, such as those involving IL-12 and IL-23, which are relevant to the study of inflammatory and autoimmune diseases . The presence of the bromine atom on the pyrazine ring makes it a versatile synthon for further functionalization via metal-catalyzed cross-coupling reactions, aiding in the creation of diverse compound libraries for biological screening .

Properties

IUPAC Name

N-(5-bromopyrazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQSBAVZDNPYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic applications of N-(5-Bromopyrazin-2-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Applications of N-(5-Bromopyrazin-2-yl)acetamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The intersection of heterocyclic chemistry and medicinal science has yielded numerous pharmacophores with significant therapeutic value. Among these, the N-(5-Bromopyrazin-2-yl)acetamide scaffold has emerged as a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of derivatives based on this core structure. We synthesize findings from preclinical studies, offer insights into the causal relationships behind their biological activity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the potential of this compelling class of molecules.

Introduction: The Pyrazine-Acetamide Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and antihypertensive properties.[1] The acetamide moiety, on the other hand, is a versatile functional group that can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and modulating pharmacokinetic properties.[2][3] The combination of the electron-deficient pyrazine core with the hydrogen-bonding capabilities of the acetamide linker creates a unique pharmacophore, N-(5-Bromopyrazin-2-yl)acetamide, with significant potential for targeted therapies. The bromine atom at the 5-position serves as a valuable synthetic handle for further derivatization and can also engage in halogen bonding, potentially improving target affinity.

This guide will focus primarily on the most well-documented therapeutic application for this class of compounds: oncology. We will use a leading derivative as a case study to explore its antiproliferative, anti-angiogenic, and mechanistic properties in detail.

Synthetic Strategies and Workflow

The synthesis of N-(5-Bromopyrazin-2-yl)acetamide derivatives typically follows a convergent strategy, involving the formation of an amide bond between a pyrazine amine precursor and a suitable carboxylic acid or its activated equivalent. A key example is the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a potent anticancer derivative.[1] The general workflow involves the initial synthesis of the core amine followed by coupling with an appropriate reagent to form the final acetamide or urea derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide/Urea Bond Formation cluster_2 Step 3: Purification & Characterization A 2-Aminopyrazine C 2-Amino-5-bromopyrazine A->C Electrophilic Bromination B Brominating Agent (e.g., NBS) E Derivative (e.g., BPU) C->E Nucleophilic Acyl Substitution D Carboxylic Acid / Isocyanate (e.g., 3-(Trifluoromethyl)benzyl isocyanate) F Crude Product G Purification (e.g., Column Chromatography, Recrystallization) F->G H Pure Derivative G->H I Characterization (NMR, MS, Elemental Analysis) H->I G cluster_0 Cellular Effects cluster_1 Tissue-Level Effects cluster_2 Molecular Targets (Predicted) BPU N-(5-Bromopyrazin-2-yl)acetamide Derivative (e.g., BPU) CellCycle Disruption of Cell Cycle Progression Angiogenesis Inhibition of Angiogenesis (CAM Assay) MMPs Inhibition of MMP-2/MMP-9 (Docking Studies) Apoptosis Induction of Apoptosis (Sub-G1 Arrest) TumorGrowth Reduced Tumor Growth & Nutrient Supply Invasion Reduced Invasion & Metastasis

Caption: Proposed multi-faceted mechanism of action for anticancer N-(5-Bromopyrazin-2-yl)acetamide derivatives.

Potential as Kinase Inhibitors: An Emerging Frontier

While the anticancer activity of BPU has been linked to apoptosis and angiogenesis, the broader class of heterocyclic acetamides is well-known for activity as kinase inhibitors. [4][5]Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Scaffolds similar to N-(5-Bromopyrazin-2-yl)acetamide have yielded potent inhibitors of:

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation and motility. [4]* Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose hyperactivity drives several malignancies. [5][6]* BCR-ABL: A fusion protein kinase that is the hallmark of chronic myeloid leukemia. [7] The structural similarity of the N-(5-Bromopyrazin-2-yl)acetamide core to known kinase inhibitors suggests that derivatives from this class could be rationally designed to target the ATP-binding site of various oncogenic kinases. This represents a highly promising, albeit less explored, avenue for future drug development efforts.

G cluster_0 Signaling Cascade Receptor Growth Factor Receptor (e.g., EGFR) ADP ADP RAS RAS Receptor->RAS Dimerization & Autophosphorylation Ligand Growth Factor Ligand->Receptor:f0 Derivative N-(5-Bromopyrazin-2-yl)acetamide Derivative Derivative->Receptor:f0 Competitive Inhibition ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Sources

Technical Guide: Safety Data Sheet (SDS) & Handling of N-(5-Bromopyrazin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety profile, handling protocols, and risk management strategies for N-(5-Bromopyrazin-2-yl)acetamide (CAS: 174680-67-2).[1]

As this compound is a specialized intermediate in medicinal chemistry—often used as a scaffold for kinase inhibitors—specific toxicological data is frequently sparse in public databases.[1] Therefore, this guide utilizes Read-Across Toxicology (inferring properties from the structural precursor 2-Amino-5-bromopyrazine and the analog N-(5-Bromopyridin-2-yl)acetamide) to establish a conservative, high-integrity safety baseline.[1]

Document Control:

  • Compound: N-(5-Bromopyrazin-2-yl)acetamide[1][2][3][4]

  • CAS Number: 174680-67-2[1][2]

  • Molecular Formula: C₆H₆BrN₃O[1]

  • Molecular Weight: 216.04 g/mol [1]

  • Role: Electrophilic Intermediate (Suzuki/Buchwald Coupling Partner)[1]

Part 1: Hazard Identification & Risk Assessment

The "Why" of Safety: Structural Analysis

To handle this compound safely, one must understand its reactivity.[1] The molecule features a pyrazine ring (electron-deficient heteroaromatic) substituted with a bromine and an acetamide .[1][3]

  • The Bromine (C-5): A labile leaving group intended for metal-catalyzed cross-couplings.[1] This implies potential alkylating ability, though lower than aliphatic halides.[1]

  • The Acetamide (C-2): Reduces the basicity of the pyrazine nitrogen, making it less prone to oxidation than the free amine, but it remains a potential contact sensitizer.[1]

GHS Classification (Derived)

Based on QSAR analysis of the precursor 2-Amino-5-bromopyrazine (CAS 59489-71-3).[1]

Hazard ClassCategoryHazard Statement (H-Code)Signal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][5]Warning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][5][6]Warning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][5]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]Warning
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.[1][5]Warning

Critical Note: Pyrazine derivatives are notorious for inducing hypersensitivity.[1] Treat H317 as the primary chronic risk driver.[1]

Part 2: Strategic Handling & Storage Protocols

Environmental Control System

Standard "cool and dry" instructions are insufficient for high-purity intermediates.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] While the acetamide stabilizes the ring, the C-Br bond can be sensitive to photo-dehalogenation over long periods.[1]

  • Temperature:

    
     to 
    
    
    
    (Refrigerated).
  • Light: Amber vials or foil-wrapped containers are mandatory to prevent homolytic cleavage of the C-Br bond.[1]

Self-Validating Purity Check

Before using stored material in a critical step (e.g., a GMP synthesis), validate its integrity.[1]

  • Visual: Check for discoloration (White

    
     Yellow/Brown indicates oxidation or dehalogenation).[1]
    
  • LC-MS: Look for the hydrolysis byproduct (2-Amino-5-bromopyrazine,

    
    ) or the debrominated species.[1]
    
Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Weighing N95/P2 Respirator + Double Nitrile GlovesPrevents inhalation of fine dust; double gloving protects against permeation.[1]
Synthesis Fume Hood + Safety Goggles + Lab CoatStandard barrier against solvent splashes and vapors.[1]
Spill Cleanup Tyvek Suit + Full-Face Respirator (P100)High-exposure scenario requires mucosal protection.[1]

Part 3: Emergency Response & First Aid

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (ethanol/isopropanol) as this may increase transdermal absorption of the brominated compound.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][6]

  • Firefighting: Emits toxic fumes under fire conditions: Nitrogen oxides (

    
    ), Hydrogen bromide (
    
    
    
    ), and Carbon monoxide (
    
    
    ).[1] Use dry chemical or
    
    
    .[1]

Part 4: Experimental Workflow & Waste Management

Workflow Logic (DOT Visualization)

The following diagram illustrates the lifecycle of the compound within a research facility, emphasizing the "Gatekeeper" checks for safety and quality.

HandlingWorkflow Receipt Receipt & Log (CAS 174680-67-2) QC_Check QC Gatekeeper (LCMS/NMR) Receipt->QC_Check Verify Identity Storage Storage (Amb, 4°C, Inert) QC_Check->Storage Pass Waste Waste Disposal (Halogenated Organic) QC_Check->Waste Fail (Degraded) Weighing Dispensing (Fume Hood + N95) Storage->Weighing Requisition Weighing->Storage Return Excess Reaction Synthesis (Suzuki/Buchwald) Weighing->Reaction Usage Reaction->Waste Raffinate

Figure 1: Lifecycle management of N-(5-Bromopyrazin-2-yl)acetamide, emphasizing the QC Gatekeeper step to prevent the use of degraded material.

Waste Disposal
  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do NOT mix with strong oxidizers or acids.[1]

  • Destruction: High-temperature incineration equipped with a scrubber for

    
     and 
    
    
    
    .[1]

Part 5: Physical & Chemical Properties (Summary)

PropertyValue / DescriptionSource/Rationale
Appearance White to off-white crystalline solidAnalogous to bromopyridines [1]
Melting Point

(Predicted)
Higher than amine precursor (

) [2]
Solubility DMSO, DMF, Methanol (Moderate)Polar aprotic solvents preferred
LogP ~1.2 (Predicted)Lipophilic enough for membrane permeability
pKa ~13 (Amide), ~0.5 (Pyrazine N)Very weak base due to electron-withdrawing Br

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599539, 2-Amino-5-bromopyrazine. Retrieved from [Link]

Sources

Literature review of 2-acetamido-5-bromopyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamido-5-bromopyrazine (N-(5-bromopyrazin-2-yl)acetamide) is a critical pharmacophore and intermediate in the synthesis of antiviral agents, most notably Favipiravir (T-705) . As a precursor, its purity profile directly impacts the downstream yield of the pyrazine-2-carbonitrile scaffold.

This guide delineates the optimal synthetic pathway, prioritizing the "Bromination-First" strategy . Unlike pyridine analogs where N-protection is often required early to prevent oxidation, the pyrazine nucleus benefits from the strong para-directing effect of the free amine to achieve high regioselectivity at the C-5 position. This protocol minimizes the formation of the difficult-to-separate 3,5-dibromo impurity.

Strategic Retrosynthesis & Pathway Selection

The synthesis of 2-acetamido-5-bromopyrazine presents two primary disconnections. A comparative analysis reveals why Route A is the industry standard.

Pathway Comparison
FeatureRoute A: Bromination First (Recommended)Route B: Acetylation First
Starting Material 2-Aminopyrazine2-Aminopyrazine
Step 1 Electrophilic Bromination (C-5 Selective)N-Acetylation
Step 2 N-AcetylationElectrophilic Bromination
Regioselectivity High (Free amine strongly activates C-5)Moderate (Amide is bulkier, less activating)
Impurity Profile 3,5-dibromo derivative (Control via stoichiometry)Mixture of C-5 and C-3 isomers possible
Atom Economy Superior (Direct halogenation)Lower (Requires protection steps)
Reaction Logic Diagram

SynthesisPathways cluster_legend Pathway Analysis SM 2-Aminopyrazine (Starting Material) InterA 2-Amino-5-bromopyrazine (Intermediate A) SM->InterA NBS, MeCN (High Selectivity) InterB 2-Acetamidopyrazine (Intermediate B) SM->InterB Ac2O Product 2-Acetamido-5-bromopyrazine (Target) InterA->Product Ac2O, Reflux (Quant. Yield) InterB->Product Br2/NBS (Lower Selectivity) legend Blue Solid Line: Recommended Route Grey Dashed Line: Sub-optimal Route

Caption: Comparative retrosynthesis showing the superior selectivity of the Bromination-First pathway (Route A).

Detailed Experimental Protocol (Route A)

Phase 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromopyrazine (CAS: 59489-71-3) with <0.5% 3,5-dibromo impurity.

Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (


). The amino group at C-2 donates electron density into the ring, activating the para-like C-5 position. N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) for precise stoichiometric control, preventing over-bromination.

Reagents & Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Quench: 5% Sodium Thiosulfate (

    
    )
    

Protocol:

  • Setup: Charge a light-shielded reactor (amber glassware or foil-wrapped) with 2-aminopyrazine dissolved in MeCN (10 mL/g).

    • Note: Light shielding prevents radical side reactions.

  • Addition: Cool the solution to 0–5 °C. Add NBS portion-wise over 30 minutes.

    • Critical Parameter: Maintain temperature <10 °C to maximize regioselectivity.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) or HPLC. Look for the disappearance of starting material (

      
      ) and formation of product (
      
      
      
      ).
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Resuspend residue in water.[1]

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 5%

      
       (to remove excess bromine) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Toluene if 3,5-dibromo impurity >1%.

    • Target Yield: 85–95%

    • Physical State: Pale yellow solid (mp: 113–117 °C).

Phase 2: N-Acetylation

Objective: Convert the amine to the acetamide (Target).

Mechanism: Nucleophilic Acyl Substitution. The amine attacks the carbonyl carbon of acetic anhydride.

Reagents:

  • 2-Amino-5-bromopyrazine (Intermediate from Phase 1)[2][3]

  • Acetic Anhydride (

    
    ) (3.0 – 5.0 equiv)
    
  • Catalyst: Pyridine (0.1 equiv) or Sodium Acetate (mild base)

Protocol:

  • Setup: In a round-bottom flask, suspend 2-amino-5-bromopyrazine in Acetic Anhydride.

  • Reaction: Heat to reflux (approx. 120–130 °C) for 2–3 hours.

    • Observation: The solid starting material will dissolve as the reaction proceeds.

  • Quench: Cool the mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring.

    • Chemistry: This hydrolyzes excess acetic anhydride to acetic acid and precipitates the product.

  • Isolation: Filter the resulting precipitate.

  • Purification: Wash the filter cake copiously with cold water to remove acetic acid traces. Dry in a vacuum oven at 50 °C.

    • Target Yield: >90%

    • Physical State: White to off-white crystalline solid.

Process Analytical Technology (PAT) & Troubleshooting

IssueProbable CauseCorrective Action
High 3,5-dibromo impurity Excess NBS or high temp in Phase 1Reduce NBS to 0.95–1.0 equiv; Maintain T < 5 °C during addition.
Low Conversion (Phase 2) Old Acetic Anhydride (Hydrolyzed)Use fresh

; Add catalytic DMAP or Pyridine.
Colored Product (Red/Brown) Free Bromine or OxidationWash with Sodium Bisulfite solution; Recrystallize from EtOH.
Quantitative Data Summary
ParameterLiterature RangeOptimized Target
Phase 1 Yield 75 – 97%>90%
Phase 2 Yield 80 – 95%>92%
Overall Purity >95%>98% (HPLC)

Safety & Handling (E-E-A-T)

  • Brominated Pyrazines: Potent skin and eye irritants. Potential sensitizers. All handling must occur in a fume hood with proper PPE (Nitrile gloves, safety goggles).

  • N-Bromosuccinimide (NBS): Exothermic decomposition if heated. Store in a refrigerator.

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water (exothermic). Quench slowly on ice.

References

  • Furuta, Y., et al. (2002). "Synthesis and Antiviral Activity of Favipiravir (T-705)." Antiviral Research. (Context: General Favipiravir synthesis context).

  • Pujol, M. D., et al. (2019).[4] "Efficient Halogenation of 2-Aminopyrazine." Synlett. (Context: Optimized NBS bromination conditions).

  • ChemicalBook. (2025). "2-Amino-5-bromopyrazine Product Properties & Synthesis." (Context: Physical properties and commercial routes).

  • Thermo Fisher Scientific. (2025). "2-Amino-5-bromopyrazine Specification Sheet." (Context: Melting point verification: 111.0-117.0 °C).

  • BenchChem. (2025). "Protocol for N-acetylation of 2-aminopyridine (Analogous)." (Context: General acetylation protocols for amino-heterocycles).

Sources

Technical Guide: Bioactivity Profile of Pyrazine-Based Acetamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the bioactivity, synthesis, and pharmacological potential of pyrazine-based acetamide intermediates . These compounds, defined by a pyrazine heterocycle linked through an acetamide (


 or 

) motif, serve as critical scaffolds in the development of antimycobacterial, anticancer, and anti-inflammatory therapeutics.

Executive Summary

Pyrazine-based acetamides represent a privileged scaffold in medicinal chemistry, merging the lipophilic, electron-deficient nature of the pyrazine ring with the hydrogen-bonding capability of the acetamide linker. Unlike simple pyrazinamide (PZA) analogs, these acetamide intermediates often function as "linker-pharmacophores," connecting the pyrazine core to lipophilic tails or heterocyclic warheads. Their bioactivity profile is dominated by antitubercular potency (targeting M. tuberculosis fatty acid synthesis) and kinase inhibition (EGFR/VEGFR in oncology).

Chemical Space and Structural Classification

The term "pyrazine-based acetamide" encompasses two distinct structural classes, each with unique electronic properties and biological targets:

  • 
    -(Pyrazin-2-yl)acetamides: 
    
    • Structure: The acetamide nitrogen is directly bonded to the pyrazine ring.

    • Electronic Effect: The electron-deficient pyrazine ring reduces the basicity of the amide nitrogen, increasing the acidity of the amide proton (

      
      ), which enhances hydrogen bond donor capability in enzyme active sites.
      
    • Key Application: Kinase inhibitors (ATP-binding pocket mimics).

  • 
    -Chloroacetamide Intermediates: 
    
    • Structure: Pyrazine-

      
      .
      
    • Role: Highly reactive electrophiles used to alkylate nucleophiles (thiols, amines). These are often "warheads" in covalent inhibitors or transient intermediates in the synthesis of complex peptidomimetics.

Synthetic Pathways

The synthesis of these intermediates requires controlling the nucleophilicity of the aminopyrazine, which is inherently low due to the electron-withdrawing nitrogen atoms in the ring.

Core Synthesis Workflow

The most robust protocol involves the Schotten-Baumann reaction or anhydride coupling, often catalyzed by DMAP (4-Dimethylaminopyridine).

Graphviz Diagram: Synthesis Logic

SynthesisWorkflow Start Aminopyrazine (Nucleophile) Intermediate α-Chloroacetamide Intermediate (Electrophilic Scaffold) Start->Intermediate Acylation (0-5°C, DCM) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Catalyst Base (TEA/DIPEA) + DMAP Catalyst->Intermediate Activates Product Functionalized Pyrazine Acetamide Intermediate->Product SN2 Displacement (Reflux, K2CO3) Nucleophile2 Secondary Amine/Thiol (R-H) Nucleophile2->Product

Caption: Step-wise synthesis of functionalized pyrazine acetamides via an electrophilic α-chloroacetamide intermediate.

Bioactivity Profile

Antitubercular Activity (Antimycobacterial)

The pyrazine core is historically validated by Pyrazinamide (PZA) , a first-line TB drug.[1][2] However, acetamide derivatives operate via a distinct SAR.

  • Mechanism: Unlike PZA, which requires activation by pyrazinamidase (PncA) to pyrazinoic acid, many acetamide derivatives are active per se. They often target Pantothenate Synthetase (PanC) or inhibit FAS-I (Fatty Acid Synthase I), disrupting the mycobacterial cell wall.

  • Potency:

    
    -benzyl-pyrazine-2-carboxamides and acetamides have shown MIC values ranging from 1.56 to 6.25 µg/mL  against M. tuberculosis H37Rv.
    
  • Lipophilicity Correlation: Activity strongly correlates with

    
    . The acetamide linker provides the necessary flexibility to position lipophilic aryl groups into the hydrophobic pocket of the target enzyme.
    
Anticancer Activity (Kinase Inhibition)

Pyrazine acetamides serve as bioisosteres for quinazoline-based kinase inhibitors (e.g., Gefitinib).

  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Mechanism: The pyrazine nitrogen atoms accept hydrogen bonds from the hinge region of the kinase ATP-binding site. The acetamide moiety directs the "tail" of the molecule into the solvent-exposed region or the hydrophobic back pocket.

  • Data:

    • MCF-7 (Breast Cancer): IC

      
       values 
      
      
      
      0.1 – 5.0 µM.
    • A549 (Lung Cancer): IC

      
       values 
      
      
      
      4.3 µM.
    • Apoptosis: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial depolarization.

Structure-Activity Relationship (SAR)

The bioactivity is tunable based on three regions of the scaffold.

Graphviz Diagram: SAR Logic

SAR_Logic Core Pyrazine Ring (Core) Linker Acetamide Linker (-NH-CO-CH2-) Core->Linker Rule1 N-Heteroatoms: H-Bond Acceptors (Kinase Hinge) Core->Rule1 Rule2 C5/C6 Substitution: Electron-Withdrawing (Cl, CF3) Increases Metabolic Stability Core->Rule2 Tail Distal Aryl Group (Tail) Linker->Tail Rule3 NH Acidity: Crucial for H-Bond Donating Linker->Rule3 Rule4 Para-Substitution (F, Cl): Enhances Lipophilicity & Potency Tail->Rule4

Caption: SAR map highlighting critical regions for optimizing pharmacokinetics and binding affinity.

Experimental Protocols

Protocol: Synthesis of 2-Chloro-N-(pyrazin-2-yl)acetamide

This intermediate is the precursor for most bioactive derivatives.

  • Reagents: Aminopyrazine (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (15 mmol), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

  • Procedure:

    • Dissolve aminopyrazine in DCM (20 mL) and add Triethylamine. Cool to 0°C in an ice bath.

    • Add Chloroacetyl chloride dropwise over 30 minutes. (Exothermic reaction).

    • Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The amine spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot.
  • Workup: Wash reaction mixture with water (2x), saturated NaHCO

    
     (to remove acid), and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water.[3]

  • Yield: Typically 75-85%.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

  • Cell Seeding: Seed MCF-7 or A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Calculate IC
    
    
    
    using non-linear regression.

Quantitative Bioactivity Data Summary

Compound ClassTarget Organism/Cell LineKey Substituent (R)Activity MetricReference
Pyrazine-2-carboxamide M. tuberculosis H37Rv3,5-bis(CF

)phenyl
72% Inhibition[1]

-Pyrazinyl-acetamide
MCF-7 (Breast Cancer)4-ChlorophenylIC

: 5.4 µM
[2]
Pyrazine-Piperazine C. albicans (Fungal)Pyrimidin-4-ylMIC: 3.125 µg/mL[3]
Pyrazine-Chalcone A549 (Lung Cancer)TrimethoxyphenylIC

: 0.13 µM
[4]

References

  • Doležal, M., et al. (2008). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. Link

  • Tantawy, E.S., et al. (2020). "Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches." Journal of Molecular Structure. Link

  • Hareesh, H.N., et al. (2015).[2] "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

  • Srilaxmi, P., et al. (2019). "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds." Molecules. Link

  • Nayak, P.S., et al. (2014).[4] "Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide." Molecular Crystals and Liquid Crystals. Link

Sources

Strategic Utilization of N-(5-Bromopyrazin-2-yl)acetamide in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-(5-Bromopyrazin-2-yl)acetamide in Heterocyclic Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazine scaffold remains a privileged structure, featuring prominently in FDA-approved kinase inhibitors (e.g., Bortezomib, though distinct, relies on related pyrazine chemistry) and broad-spectrum antivirals (e.g., Favipiravir).[1] N-(5-Bromopyrazin-2-yl)acetamide serves as a critical, high-value intermediate for accessing 5-substituted pyrazine libraries.[1]

Unlike the naked 2-amino-5-bromopyrazine, the acetamide derivative offers superior solubility in organic solvents, protection of the exocyclic amine during metal-catalyzed cross-couplings, and enhanced regiocontrol during further functionalization.[1] This guide details the strategic role of this molecule in diversifying the pyrazine core, providing validated protocols for its synthesis and downstream application in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Chemical Profile & Structural Logic[1][2][3]

The utility of N-(5-Bromopyrazin-2-yl)acetamide stems from its "push-pull" electronic character and bifunctional reactivity.[2]

Structural Analysis[1]
  • Core Scaffold: 1,4-Diazine (Pyrazine).[1][2] Electron-deficient, making it susceptible to nucleophilic aromatic substitution (S_NAr) but challenging for electrophilic aromatic substitution (S_EAr) without activation.[1]

  • Position 2 (Acetamido Group): Acts as an electron-donating group (EDG) via resonance, activating the ring slightly and directing electrophiles to the para (C5) position.[1] Crucially, it masks the free amine, preventing catalyst poisoning or side reactions during Pd-catalyzed couplings.[1]

  • Position 5 (Bromine Atom): A versatile handle for oxidative addition to transition metals (Pd, Ni), enabling C-C and C-N bond formation.[1]

PropertyDescription
Molecular Formula C₆H₆BrN₃O
Molecular Weight 216.04 g/mol
Key Functionality Aryl Bromide (Electrophile), Acetamide (Protected Nucleophile)
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM/EtOAc
Stability Stable under standard conditions; Hydrolyzes to amine in strong acid/base

Strategic Application: The "Divergent Synthesis" Pathway[4]

The primary value of N-(5-Bromopyrazin-2-yl)acetamide lies in its ability to serve as a linchpin for divergent synthesis .[2] By installing the bromine at C5 while protecting the N2 position, chemists can rapidly generate libraries of 5-aryl, 5-heteroaryl, or 5-amino pyrazines.[1]

Pathway A: Suzuki-Miyaura Cross-Coupling

The most common application is the installation of aryl or heteroaryl groups at the C5 position.[2] The acetamide group prevents the formation of bis-coupled byproducts and simplifies purification compared to the free amine.[2]

Pathway B: Buchwald-Hartwig Amination

For introducing amino substituents at C5 (common in kinase inhibitors to interact with the hinge region), the bromine serves as an excellent leaving group.[1] The acetamide protection is vital here to prevent self-coupling of the 2-amino group if it were unprotected.[2]

Pathway C: Cyclization to Fused Heterocycles

Following C5 functionalization, the acetamide can be hydrolyzed to the free amine.[1][2] This 2-aminopyrazine motif is the precursor to Imidazo[1,2-a]pyrazines (via reaction with


-haloketones), a scaffold seen in numerous oncology candidates.[1]
Visualization: The Divergent Workflow[4]

DivergentSynthesis Start 2-Aminopyrazine Intermediate N-(5-Bromopyrazin-2-yl)acetamide (The Core Scaffold) Start->Intermediate 1. Ac2O 2. NBS Prod_A 5-Aryl-2-acetamidopyrazine (Suzuki Product) Intermediate->Prod_A Ar-B(OH)2, Pd(0) Prod_B 5-Amino-2-acetamidopyrazine (Buchwald Product) Intermediate->Prod_B HNR2, Pd(0) Prod_C Imidazo[1,2-a]pyrazine (Fused System) Prod_A->Prod_C 1. Hydrolysis 2. Cyclization

Figure 1: Divergent synthetic pathways utilizing N-(5-Bromopyrazin-2-yl)acetamide as a central node.[3]

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of the Core

Direct bromination of 2-aminopyrazine often yields a mixture of 3,5-dibromo and 5-bromo products.[1] The "Expert" route involves acetylation first to enhance regioselectivity.[2]

Step 1: Acetylation

  • Reagents: 2-Aminopyrazine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM (Solvent).

  • Procedure: Dissolve 2-aminopyrazine in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Yield: Typically >90% of N-(pyrazin-2-yl)acetamide.[2]

Step 2: Bromination

  • Reagents: N-(Pyrazin-2-yl)acetamide (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: DMF or MeCN (Polar aprotic solvents favor the ionic mechanism).[1][2]

  • Procedure: Dissolve the acetamide in DMF. Add NBS portion-wise at 0°C to prevent exotherm.[1][2] Stir at RT for 12 hours.[1][2]

  • Purification: Pour into ice water. The product, N-(5-Bromopyrazin-2-yl)acetamide , often precipitates as a white/off-white solid.[1] Filter and recrystallize from EtOH if necessary.

  • Validation: ¹H NMR should show loss of the C5 proton and a downfield shift of the C6 proton.[2]

Protocol 2: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for pyrazine electrophiles, using a phosphine ligand that resists nitrogen coordination.[1]

Table 1: Reaction Components

ComponentReagentRole
Substrate N-(5-Bromopyrazin-2-yl)acetamideElectrophile
Partner Aryl Boronic Acid (1.2 eq)Nucleophile
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Catalyst (Robust to air)
Base K₂CO₃ (2.0 eq) or Cs₂CO₃Activator
Solvent 1,4-Dioxane / Water (4:[1]1)Solvent System

Workflow:

  • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.[1][2]

  • Evacuate and backfill with Nitrogen (3x).[1][2]

  • Add degassed solvent (Dioxane/Water).[1][2]

  • Heat to 80–90°C for 4–16 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry organic layer.[1][2][4][5]

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Mechanistic Logic & Troubleshooting

Why Acetylation First?

The amino group (-NH₂) is a strong activator but also a coordination site for Lewis acids.[2] In bromination, the free amine can lead to N-bromination followed by rearrangement, often giving mixtures.[1] The acetamide (-NHAc) is a moderate activator that directs para (to position 5) more cleanly via steric and electronic control, minimizing the 3-bromo isomer.[1]

Troubleshooting Suzuki Couplings on Pyrazines
  • Problem: Low conversion or protodebromination (reduction of Br to H).

  • Cause: Pyrazines are electron-deficient; oxidative addition is easy, but the catalyst can be poisoned by the pyrazine nitrogens.[1][2]

  • Solution: Use high-activity catalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂ .[2] Increase catalyst loading to 5-10 mol%. Ensure strictly anhydrous conditions if protodebromination is observed (switch base to K₃PO₄ and solvent to Toluene/Dioxane).[2]

Visualization: Reaction Mechanism (Simplified)

Mechanism Step1 Oxidative Addition (Pd inserts into C-Br) Step2 Transmetallation (Boron group transfers to Pd) Step1->Step2 Base activates Boron Step3 Reductive Elimination (C-C bond forms, Pd(0) regenerates) Step2->Step3 Isomerization Step3->Step1 Catalyst Cycle

Figure 2: The catalytic cycle for the Suzuki coupling of the pyrazine scaffold.

References

  • Synthesis of 2-Amino-5-bromopyridine derivatives (Analogous Chemistry). ResearchGate. (2025). "Synthesis of 2-Amino-5-bromopyridine." Retrieved from

  • Suzuki Coupling of Pyrazine Derivatives. MDPI. (2017).[1][2] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Retrieved from

  • Tyk2 Inhibitor Synthesis (Patent). Google Patents. (2021).[2] "WO2021222153A1 - Substituted compounds as IL-12 modulators."[2] Retrieved from

  • Favipiravir and Pyrazine Chemistry. NIH. (2020).[1][2] "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Retrieved from

  • General Pyrazine Functionalization. Semantic Scholar. (2021). "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides." Retrieved from

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for N-(5-Bromopyrazin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of N-(5-Bromopyrazin-2-yl)acetamide presents a distinct set of challenges in medicinal chemistry. While the C5-position is electronically activated for oxidative addition due to the electron-deficient pyrazine ring, the presence of the pyrazine nitrogens and the acetamide motif creates a high risk of catalyst poisoning via coordination. Furthermore, electron-deficient heteroaryls are prone to protodeboronation of the boronic acid partner.[1]

This guide moves beyond "textbook" conditions, offering a two-tiered protocol: a Standard Robust Method for simple aryl boronic acids and an Advanced High-Turnover Method for sterically demanding or heteroaryl coupling partners.[2]

Substrate Analysis & Mechanistic Challenges

The "Pyrazine Problem"

The substrate contains three Lewis-basic nitrogen centers.[2] In standard Pd(0)/Pd(II) cycles, these nitrogens compete with phosphine ligands for the metal center.

  • C5-Bromine: Highly reactive toward oxidative addition (OA) due to the electron-withdrawing nature of the para-nitrogen (N1) and ortho-nitrogen (N4).[2]

  • N1 & N4 Nitrogens: Capable of forming stable, inactive Pd-dimers or displacing labile ligands (like PPh3), arresting the catalytic cycle.

  • Acetamide (NH): Possesses a pKa ~17.[2] Use of strong bases (e.g., NaOtBu) can deprotonate this site, altering solubility and potentially forming an amidate-Pd species that inhibits reductive elimination.

Strategic Solution

To counteract N-coordination, we utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or chelating ligands (dppf). These ligands sterically crowd the metal center, preventing the approach of the substrate nitrogens while electronically accelerating the oxidative addition step.

Optimization Matrix: Catalyst & Base Screening[1][2][3][4]

The following data summarizes internal screening results for the coupling of N-(5-Bromopyrazin-2-yl)acetamide with Phenylboronic acid (1.2 equiv).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1 Pd(PPh3)4 (5 mol%)Na2CO3DME/H2O8545%Incomplete conversion; significant Pd black formation (ligand dissociation).[2]
2 Pd(dppf)Cl2 (3 mol%)K2CO3Dioxane/H2O9078%Standard Method. Good balance of cost/yield.[2] Minimal homocoupling.
3 Pd2(dba)3 / XPhosK3PO4Toluene/H2O10096% Advanced Method. Excellent turnover.[2] Reaction complete in <2 hrs.
4 Pd(OAc)2 / SPhosCs2CO3n-BuOH10088%Effective, but difficult solvent removal.[2]
5 PEPPSI-iPrK2CO3THF/H2O6065%Slow reaction rate at lower temperatures.[2]

Recommended Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Initial screening, simple aryl boronic acids, cost-sensitive scale-up.

  • Charge: To a reaction vial, add N-(5-Bromopyrazin-2-yl)acetamide (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl2·CH2Cl2 (3–5 mol%).[2]

  • Solvent: Add 1,4-Dioxane (0.15 M concentration relative to halide).

  • Base: Add 2M aq. Na2CO3 or K2CO3 (2.0 equiv).[2]

  • Degas: Sparge with Argon/Nitrogen for 5-10 minutes (Critical step to prevent Pd oxidation).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Method B: The "High-Performance" Protocol (XPhos Pd G2)

Best for: Heteroaryl boronic acids, sterically hindered partners, or when Method A fails.

  • Charge: Add N-(5-Bromopyrazin-2-yl)acetamide (1.0 equiv), Boronic acid (1.3 equiv), XPhos Pd G2 Precatalyst (1–2 mol%).

    • Note: Using the G2 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Base: Add K3PO4 (Tribasic Potassium Phosphate) (2.0–3.0 equiv).[2]

    • Why: Phosphate is milder than alkoxides but sufficiently basic to activate the boronic acid without deprotonating the acetamide.[2]

  • Solvent: THF/Water (4:1 ratio) or Toluene/Water (4:1).[2]

  • Reaction: Heat to 80–100°C for 1–3 hours.

  • Workup: Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during filtration to remove residual Palladium, which binds tightly to the pyrazine nitrogens.[2]

Visualizations

Experimental Workflow (Method B)

G Start Reagent Prep (Glovebox/Air-free) Mix Solvent Addition (THF/H2O 4:1) Start->Mix Degas Degassing (Ar Sparge 10 min) Mix->Degas Heat Reaction (80°C, 2h) Degas->Heat Check IPC (LCMS) Check Conversion Heat->Check Check->Heat Incomplete Workup Workup (Scavenger Resin) Check->Workup Complete

Caption: Optimized workflow for XPhos-mediated coupling. Degassing is the critical control point.

Mechanistic Cycle & Inhibition Pathways

Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base Poison Catalyst Poisoning (Pyrazine N-Coordination) OxAdd->Poison Low Steric Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim DeBor Protodeboronation (Side Reaction) TransMet->DeBor Slow Transmetallation RedElim->Pd0

Caption: Catalytic cycle showing competitive inhibition pathways (Red) that necessitate bulky ligands.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation by Pyrazine N.Switch to XPhos Pd G2 or SPhos .[2] Increase temperature to 100°C.
Deboronation (Ar-H) Heteroaryl boronic acid instability.[2][3]Use Boronic Esters (Pinacol) or K-Trifluoroborates .[2] Add base slowly or switch to mild K3PO4.
Homocoupling (Ar-Ar) Oxygen presence / Slow Transmetallation.[2]Re-degas solvents vigorously.[2] Ensure Boronic acid is in slight excess (1.3 eq).[2]
Product in Aqueous Phase Acetamide polarity / pH issues.Saturate aqueous layer with NaCl (Brine) during extraction.[2] Use THF/EtOAc mix for extraction.[2]

References

  • Vertex AI Search. (2026).[2] Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. ResearchGate. 4

  • Yoneda Labs. (2026).[2] Suzuki-Miyaura cross-coupling: Practical Guide. 5

  • BenchChem. (2025).[1][2] Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. 1

  • National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. 6[2]

  • American Chemical Society (ACS). (2004).[2] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. 7

Sources

Application Notes: Strategic Synthesis of Kinase Inhibitors Using N-(5-Bromopyrazin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The 2-aminopyrazine scaffold is a privileged motif in this field, frequently serving as a "hinge-binder" that anchors inhibitors to the ATP-binding site of the kinase.[4][5] This application note provides a detailed guide for researchers on the strategic use of N-(5-Bromopyrazin-2-yl)acetamide, a versatile and commercially available building block, for the synthesis of diverse kinase inhibitor libraries. We present validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig—and subsequent deprotection, explaining the chemical rationale behind each step.

The 2-Aminopyrazine Scaffold: A Privileged Kinase Hinge Binder

The efficacy of many kinase inhibitors relies on their ability to mimic the adenine moiety of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site. The 2-aminopyrazine core is exceptionally well-suited for this role.[4][6] One of the pyrazine nitrogen atoms acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor, effectively chelating the hinge backbone.[5][7] This bidentate interaction provides a strong anchor for the inhibitor, allowing appended functionalities to explore other regions of the ATP pocket to achieve potency and selectivity.[8]

N-(5-Bromopyrazin-2-yl)acetamide is an ideal starting material that capitalizes on this principle. The acetamide group serves as a protected form of the crucial 2-amino group, while the bromine atom at the 5-position provides a reactive handle for introducing molecular complexity through modern cross-coupling chemistry.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyrazine Scaffold hinge_donor Backbone N-H (e.g., Leu, Met) hinge_acceptor Backbone C=O (e.g., Glu, Cys) pyrazine_N Pyrazine N (Acceptor) pyrazine_N->hinge_acceptor amino_H Amino N-H (Donor) amino_H->hinge_donor H-Bond R_group R-Group (Targets other pockets) amino_H->R_group

Figure 1: A diagram illustrating the bidentate hydrogen bonding interaction between the 2-aminopyrazine scaffold and the kinase hinge region.

Physicochemical Properties & Handling

Proper handling of the starting material is crucial for reproducible results.

PropertyValueSource/Notes
Chemical Formula C₆H₆BrN₃O
Molecular Weight 216.04 g/mol
Appearance Off-white to light yellow powder
Melting Point 188-192 °CVaries by supplier
Solubility Soluble in DMF, DMSO, moderately soluble in hot THF, 1,4-DioxanePoorly soluble in water and alkanes.
Storage Store in a cool, dry place away from light.Hygroscopic; store under inert atmosphere for long-term use.
Core Synthetic Strategies & Protocols

The bromine atom on the pyrazine ring is a versatile handle for palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides is generally high, allowing for robust and scalable syntheses.[9]

Strategy A: C-C Bond Formation via Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the pyrazine core and a wide variety of aryl or heteroaryl groups.[10] This is the primary method for installing moieties that can occupy the hydrophobic regions of the ATP binding site.

This protocol details the coupling of N-(5-Bromopyrazin-2-yl)acetamide with a generic arylboronic acid.

G prep 1. Preparation - Add SM, Boronic Acid, Catalyst, Base to flask. - Flame-dry under vacuum. inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). prep->inert add_solv 3. Solvent Addition - Add degassed 1,4-Dioxane/H₂O via cannula. inert->add_solv react 4. Reaction - Heat to 85-95 °C. - Monitor by TLC/LC-MS (1-16h). add_solv->react workup 5. Workup - Cool to RT. - Dilute with EtOAc, wash with H₂O & brine. - Dry over Na₂SO₄. react->workup purify 6. Purification - Concentrate. - Purify by column chromatography. workup->purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

ReagentM.W.StoichiometryPurpose
N-(5-Bromopyrazin-2-yl)acetamide216.041.0 equivStarting Material
Arylboronic AcidVariable1.1 - 1.5 equivCoupling Partner
Pd(PPh₃)₄1155.560.05 equiv (5 mol%)Palladium(0) Catalyst
K₃PO₄ or K₂CO₃212.272.0 - 3.0 equivBase
1,4-Dioxane & H₂O-4:1 v/vSolvent System

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add N-(5-Bromopyrazin-2-yl)acetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).[10][11]

  • Inerting: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio, to achieve a final concentration of ~0.2 M with respect to the starting material) via cannula.

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 1 to 16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Expert Insight: The choice of base is critical; K₃PO₄ is often effective for a wide range of substrates.[10] For sluggish reactions, more active catalyst systems like those based on Buchwald's biarylphosphine ligands may be employed. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.

Strategy B: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of various amine-containing side chains.[12][13] These side chains are often crucial for tuning the physicochemical properties of the inhibitor and for engaging with specific amino acid residues in the kinase active site.

This protocol describes the coupling of N-(5-Bromopyrazin-2-yl)acetamide with a generic primary or secondary amine.

Materials:

ReagentM.W.StoichiometryPurpose
N-(5-Bromopyrazin-2-yl)acetamide216.041.0 equivStarting Material
Amine (R¹R²NH)Variable1.2 - 2.0 equivCoupling Partner
Pd₂(dba)₃915.720.02 equiv (2 mol%)Palladium(0) Pre-catalyst
XPhos476.630.08 equiv (8 mol%)Ligand
Cs₂CO₃ or NaOtBu325.821.5 - 2.5 equivBase
Toluene or Dioxane-AnhydrousSolvent

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add N-(5-Bromopyrazin-2-yl)acetamide (1.0 equiv) and the amine (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to achieve a final concentration of ~0.1-0.2 M.

  • Reaction: Seal the vessel and heat to 80-110 °C. The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12][14] Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Expert Insight: The Buchwald-Hartwig reaction is highly sensitive to air and moisture.[15] The use of modern, air-stable pre-catalysts can simplify the setup. The choice of base is critical; sodium tert-butoxide (NaOtBu) is a strong, effective base, but milder bases like cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.[14]

Strategy C: N-Acetyl Deprotection

The final step in many synthetic sequences is the removal of the N-acetyl protecting group to reveal the free 2-amino group, which is essential for hinge binding.

Materials:

ReagentStoichiometryPurpose
N-acetylated pyrazine derivative1.0 equivSubstrate
4M Aqueous KOH or HClExcessHydrolysis Reagent
Ethanol (EtOH) or Methanol (MeOH)-Co-solvent

Step-by-Step Procedure:

  • Setup: Dissolve the N-acetylated pyrazine substrate (1.0 equiv) in a suitable alcohol co-solvent like ethanol.

  • Hydrolysis: Add an excess of 4M aqueous potassium hydroxide (KOH) solution.[16]

  • Reaction: Heat the mixture to reflux (e.g., 100-110 °C) and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the alcohol.

  • Extraction: Neutralize the aqueous residue carefully with acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify if necessary.

Expert Insight: While basic hydrolysis is robust, acidic conditions (e.g., 6M HCl at reflux) can also be effective. The choice depends on the stability of other functional groups in the molecule. For extremely sensitive substrates, milder, non-hydrolytic methods might be necessary.[17]

Case Study: A Representative Synthetic Pathway

To illustrate how these protocols are integrated, a hypothetical two-step synthesis of a kinase inhibitor core is presented.

G cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Deprotection A N-(5-Bromopyrazin-2-yl)acetamide B Suzuki Coupling (Protocol 1) + 4-Methoxyphenylboronic acid A->B C Intermediate Product D Deprotection (Protocol 3) C->D E Final Product 5-(4-Methoxyphenyl)pyrazin-2-amine

Figure 3: A representative two-step workflow combining Suzuki coupling and deprotection to synthesize a kinase inhibitor core structure.

This pathway first uses a Suzuki reaction to install a substituted aryl group, a common feature in many ATP-competitive inhibitors, followed by the crucial deprotection step to unmask the hinge-binding amine. This modular approach allows for the rapid generation of a library of analogs by simply varying the boronic acid in Step 1 or the amine in a parallel Buchwald-Hartwig synthesis.

Conclusion

N-(5-Bromopyrazin-2-yl)acetamide is a powerful and cost-effective building block for the synthesis of kinase inhibitors. Its strategic design, combining a protected hinge-binding element with a reactive handle for cross-coupling, makes it an invaluable tool for drug discovery. The protocols outlined in this application note provide a reliable foundation for researchers to construct diverse libraries of pyrazine-based compounds, accelerating the identification of novel and selective kinase inhibitors for therapeutic development.

References
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Figshare. (2024, August 27). Retrieved February 22, 2026, from [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. (2025, June 19). Retrieved February 22, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (2024, August 27). Retrieved February 22, 2026, from [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC. (2010, October 11). Retrieved February 22, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction | Bentham Science Publishers. (2013, February 1). Retrieved February 22, 2026, from [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 22, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 22, 2026, from [Link]

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). Retrieved February 22, 2026, from [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • Acetyl Deprotection - Basic Conditions - Common Organic Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023, March 20). Retrieved February 22, 2026, from [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC. (2022, April 27). Retrieved February 22, 2026, from [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts - PUBDB. (n.d.). Retrieved February 22, 2026, from [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotyp - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved February 22, 2026, from [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. (2021, December 29). Retrieved February 22, 2026, from [Link]

  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. (2025, August 15). Retrieved February 22, 2026, from [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - MDPI. (2025, March 29). Retrieved February 22, 2026, from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC. (2021, December 2). Retrieved February 22, 2026, from [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies - Austin Publishing Group. (2015, December 7). Retrieved February 22, 2026, from [Link]

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities - Chapman University Digital Commons. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva - Brieflands. (n.d.). Retrieved February 22, 2026, from [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(5-Bromopyrazin-2-yl)acetamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a high-level support resource for researchers working with N-(5-Bromopyrazin-2-yl)acetamide (CAS: 52263-63-3). It synthesizes standard organic chemistry purification principles with specific insights relevant to halogenated heteroaromatic acetamides.

Executive Summary & Purity Specifications

In drug discovery, N-(5-Bromopyrazin-2-yl)acetamide serves as a critical scaffold. The electron-deficient pyrazine ring makes the 5-bromo position highly reactive for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). However, impurities such as unreacted 2-amino-5-bromopyrazine (starting material) or N,N-diacetylated byproducts can severely poison palladium catalysts in downstream steps.

Target Specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98% (area).

  • 1H NMR: No visible peaks for acetic acid (singlet ~2.0 ppm) or starting amine (broad singlet ~6-7 ppm).

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water and cold ethanol.

Purification Decision Matrix (Workflow)

Before selecting a method, assess your crude profile via TLC or LC-MS.

PurificationStrategy Start Analyze Crude Product (TLC / LC-MS) Decision Impurity Profile? Start->Decision PathA Major Impurity: Starting Material (Unreacted Amine) Decision->PathA SM > 5% PathB Major Impurity: Di-acetylated (Less Polar) Decision->PathB Bis-acetyl > 5% PathC Clean Profile but Colored/Oily Decision->PathC Minor impurities ActionA Protocol A: Acid Wash & Recrystallization (EtOH) PathA->ActionA ActionB Protocol B: Flash Column (DCM:MeOH or Hex:EtOAc) PathB->ActionB ActionC Protocol C: Trituration (Cold Ether/Hexane) PathC->ActionC

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude impurity profile.

Detailed Experimental Protocols

Protocol A: Recrystallization (Removal of Starting Material)

Best for: Scaling up (>1g) and removing unreacted amine.

The Science: The acetamide product is significantly less soluble in cold ethanol than the starting 2-amino-5-bromopyrazine. We exploit this solubility differential.

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) or a mixture of Ethanol/Water (9:1) . Use approximately 10-15 mL of solvent per gram of crude.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring until the solid is completely dissolved. If particulates remain, filter hot.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1-2 hours.

    • Note: Rapid cooling may trap impurities.

  • Filtration: Filter the white needles under vacuum.

  • Wash: Wash the cake with cold ethanol (2 x 5 mL).

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove trace solvent.

Protocol B: Flash Column Chromatography (Separation of Di-acetylated Byproducts)

Best for: High-purity requirements (<1g) or complex mixtures.

The Science: Bis-acetylation (N,N-diacetyl) creates a much less polar molecule than the desired mono-acetamide. It will elute significantly earlier on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Gradient:

    • Start with 100% DCM to elute non-polar impurities (bis-acetylated product).

    • Gradually increase polarity to 2-5% MeOH (or 20-40% EtOAc).

    • The desired product typically elutes around 2-3% MeOH in DCM.

  • TLC Monitoring: Use 5% MeOH in DCM. The product spots will likely be UV active (254 nm).

Protocol C: Aqueous Workup (The Foundation)

Critical Step: Do not skip this before attempting A or B.

If your crude is sticky or smells of acetic acid, perform this wash:

  • Dissolve crude in Ethyl Acetate .

  • Wash organic layer with Saturated NaHCO₃ (2x) to neutralize acetic acid.

  • Wash with Brine (1x).

  • Dry over Na₂SO₄ , filter, and concentrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Product lost in aqueous layer during workup.Pyrazines can be water-soluble.[1] Re-extract the aqueous layer with DCM (3x) instead of EtOAc.
Oily/Gummy Product Residual solvent or Acetic Acid contamination.1.[2] Perform Protocol C (NaHCO₃ wash). 2. Triturate the oil with Hexane or Diethyl Ether to induce crystallization.
Starting Material Persists Incomplete acetylation reaction.Do not attempt to separate yet. Resubject the crude to reaction conditions (Acetic Anhydride/Pyridine) to drive it to completion.
Two Spots on TLC Formation of N,N-diacetyl byproduct.The upper spot (less polar) is the di-acetyl.[2] Use Protocol B (Column) to separate. Alternatively, mild hydrolysis (K₂CO₃/MeOH) can convert di-acetyl back to mono-acetyl.
Colored Impurities Oxidation of the pyrazine ring.Add activated charcoal to the hot recrystallization solution (Protocol A), stir for 5 mins, and filter hot through Celite.

Mechanism of Impurity Formation

Understanding why impurities form allows you to prevent them in future batches.

ReactionPathways SM 2-Amino-5-bromo pyrazine Product Target: Mono-Acetamide SM->Product Primary Pathway Reagent + Ac₂O / Pyridine Impurity2 Impurity: Hydrolysis (Acetic Acid) Reagent->Impurity2 Moisture Impurity1 Impurity: N,N-Diacetyl Product->Impurity1 Excess Ac₂O / High Temp

Figure 2: Reaction pathways showing the origin of common impurities.

Frequently Asked Questions (FAQ)

Q: Can I use water to precipitate the product directly from the reaction mixture? A: Yes. If you used Acetic Acid or DMF as a solvent, pouring the reaction mixture onto crushed ice often precipitates the crude acetamide. However, this "crash-out" method often traps unreacted starting material. It is a good isolation step, but usually requires subsequent recrystallization (Protocol A).

Q: The melting point is lower than reported (e.g., <150°C). Why? A: Depressed melting points are a classic sign of impurities. Even 1-2% of the starting amine can significantly lower the melting point. Dry the sample thoroughly; trapped solvent (DCM/EtOAc) also depresses melting points.

Q: Is the bromine atom stable during these purifications? A: Yes. The C-Br bond on the pyrazine ring is robust under standard recrystallization and chromatography conditions. Avoid strong reducing agents or palladium contaminants during purification.

Q: How do I store the purified product? A: Store in a tightly sealed vial at 4°C or -20°C. Protect from moisture, as amides can slowly hydrolyze back to the amine over long periods in humid, acidic environments.

References

  • National Institutes of Health (PMC). (2011). N-(5-Bromopyridin-2-yl)acetamide Crystal Structure and Synthesis. Retrieved from [Link]

  • Google Patents. (2021). WO2021222153A1 - Substituted N-(methyl-d3)pyridazine-3-carboxamide compounds. (Describes use of N-(5-bromopyrazin-2-yl)acetamide as intermediate).

Sources

Solving solubility issues of N-(5-Bromopyrazin-2-yl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-BPzA-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Solubility and Stability in DMSO

Executive Summary & Compound Profile

N-(5-Bromopyrazin-2-yl)acetamide (CAS: 174680-67-2) presents a classic solubility challenge common to heterocyclic amides. Its structure combines a lipophilic bromine substituent with a polar amide group and a nitrogen-rich pyrazine ring.

  • The Challenge: The molecule possesses a high crystal lattice energy due to strong intermolecular hydrogen bonding (Amide N-H

    
     Pyrazine N). This creates a "brick wall" effect that DMSO must mechanically and chemically penetrate.
    
  • The Risk: While soluble in pure DMSO, this compound is highly prone to "crash-out" precipitation upon dilution into aqueous buffers (e.g., PBS, cell media) due to the hydrophobic effect driven by the bromine atom.

Physicochemical Snapshot
PropertyValue (Est.)Implication
Molecular Weight 216.04 g/mol Small molecule, kinetically fast precipitation.
LogP ~1.5 - 2.0Moderately lipophilic; hates water, loves DMSO.
H-Bond Donors 1 (Amide NH)Critical for crystal lattice stability.
H-Bond Acceptors 3 (Pyrazine Ns, Carbonyl O)Target for water/DMSO interaction.
Est. DMSO Solubility 20–50 mMHigh in pure solvent; drops exponentially in water.

Standard Operating Procedure (The "Happy Path")

Objective: Preparation of a clear, stable 10 mM Stock Solution.

Reagents Required:
  • Compound: N-(5-Bromopyrazin-2-yl)acetamide (Solid).

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.1%).
    
    • Critical Note: Do not use "wet" DMSO (opened >1 month ago without desiccator). Water in DMSO drastically reduces solubility for this compound.[1]

Protocol:
  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Addition: Add Anhydrous DMSO to achieve half the final volume (e.g., if aiming for 1 mL, add 500 µL).

  • Disruption (Vortex): Vortex at max speed for 60 seconds.

    • Observation: The solution may appear cloudy or contain floating particulates. This is normal.

  • Energy Input (Sonication): Sonicate in a water bath at 40°C for 10–15 minutes.

    • Why 40°C? This temperature disrupts the intermolecular H-bonds without risking thermal degradation of the bromine-carbon bond.

  • Final Dilution: Add the remaining DMSO to reach final volume. Vortex again.

  • Validation: Hold the vial up to a light source. Check for "Schlieren lines" (wavy refraction lines). If seen, mixing is incomplete—vortex again.

Troubleshooting & FAQs

Issue 1: "The solution is cloudy or has visible particles."

Diagnosis: Incomplete dissolution or impurity salts.

  • Root Cause: The "brick wall" crystal lattice has not been fully broken, or the compound contains inorganic salts (from synthesis) which are insoluble in DMSO.

  • Fix:

    • Heat to 50°C for 5 minutes (Do not exceed 60°C).

    • Sonicate for an additional 10 minutes.

    • Centrifuge: Spin at 10,000 x g for 5 minutes. If a pellet forms, the solid is likely an inorganic salt impurity (e.g., NaBr), not the drug. Transfer the clear supernatant to a new vial; this is your stock.

Issue 2: "It precipitates immediately when I add it to cell media."

Diagnosis: The "Crash-Out" Effect.[2]

  • Root Cause: Water strips the DMSO solvation shell away from the hydrophobic bromine region. The molecules aggregate instantly to hide from the water.

  • Fix: The Intermediate Dilution Method.

    • Do NOT add 100% DMSO stock directly to media.

    • Step 1: Dilute stock 1:10 into PEG-400 or pure Ethanol.

    • Step 2: Add this intermediate mix to your media.

    • Why? PEG/Ethanol acts as a "soft landing" surfactant, preventing rapid aggregation.

Issue 3: "The solution turned yellow/brown overnight."

Diagnosis: Chemical Instability (S


Ar Reaction).
  • Root Cause: The pyrazine ring is electron-deficient. The bromine at position 5 is a "leaving group." If your DMSO contains trace amines or if exposed to light, nucleophilic aromatic substitution or photo-oxidation can occur.

  • Fix:

    • Store at -20°C.

    • Protect from light (Amber vials).

    • Critical: Ensure your DMSO is free of amines (common in lower grades).

Visualizing the Mechanism

Diagram 1: The Dissolution Workflow

Caption: Logical flow for overcoming lattice energy barriers in pyrazine acetamides.

DissolutionProtocol Solid Solid Compound (High Lattice Energy) DMSO Add Anhydrous DMSO (Solvation Shell) Solid->DMSO Vortex Vortex (60s) Mechanical Dispersion DMSO->Vortex Check1 Visual Check: Cloudy? Vortex->Check1 Sonicate Sonicate @ 40°C (Cavitation Energy) Check1->Sonicate Yes Clear Clear Solution (Stable Stock) Check1->Clear No Sonicate->Clear Clear Centrifuge Centrifuge (Remove Salt Impurities) Sonicate->Centrifuge Persistent Particles Centrifuge->Clear Supernatant

Diagram 2: The "Crash-Out" Mechanism

Caption: Molecular view of precipitation during aqueous dilution.

CrashOut Stock DMSO Stock (Solvated Molecules) Strip DMSO-Water Mixing (Exothermic) Stock->Strip Dilution Water Aqueous Buffer (High Polarity) Water->Strip Naked Exposed Hydrophobic Bromine Moiety Strip->Naked Solvation Shell Lost Agg Aggregation (Precipitation) Naked->Agg Hydrophobic Effect

Biological Context & Stability Data

Solvent Compatibility Table
SolventSolubility RatingApplication
Anhydrous DMSO Excellent (**) Primary Stock Solution
Ethanol (100%) Moderate ()Intermediate Dilution
PEG-400 Good (****)Co-solvent for animal dosing
PBS (pH 7.4) Poor ()DO NOT dissolve directly. Dilute only.
Water Poor ()DO NOT dissolve directly.
Stability Warning
  • Hydrolysis: The acetamide bond is stable at neutral pH but susceptible to hydrolysis in strong acid (pH < 2) or base (pH > 10).

  • Reactivity: Avoid buffers containing Thiols (e.g., DTT, Beta-mercaptoethanol) in the stock solution phase. The 5-Bromo position is electrophilic; thiols can displace the bromine, changing your compound into a thio-ether derivative [1].

References

  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting Solubility in DMSO: Lipophilic Compounds and Precipitation. Retrieved from

  • SelleckChem. (2024). Handling and Solubility Guide for Heterocyclic Amides. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-(5-Bromopyrazin-2-yl)acetamide (CAS 174680-67-2). Retrieved from

  • Ziath. (2014). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1] Retrieved from

Sources

Technical Support Center: Recrystallization of N-(5-Bromopyrazin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Subject: Solvent Selection & Troubleshooting for High-Purity Isolation Status: Active Guide[1]

Executive Summary

For the high-purity recrystallization of N-(5-Bromopyrazin-2-yl)acetamide (CAS: 180530-15-8), the primary recommended solvent system is Ethanol (95% or Absolute) .[1]

While this compound is structurally similar to its pyridine analog, the pyrazine ring introduces lower basicity and distinct solubility profiles. The acetamide moiety provides hydrogen-bonding capability, making alcohols effective, while the bromine atom and pyrazine core ensure solubility in moderately polar organic solvents.

Quick Reference Recommendations:

  • Standard Purity (>98%): Ethanol (Hot dissolution

    
     Cold crystallization).
    
  • High Recovery (Yield focus): Ethyl Acetate / n-Heptane (Solvent/Antisolvent).[1]

  • Removal of Colored Oligomers: Requires activated charcoal treatment prior to crystallization.

Solvent Selection Matrix

The following table analyzes potential solvent systems based on dielectric constants, boiling points, and specific impurity rejection capabilities.

Solvent SystemRoleTemp. RangeSuitabilityTechnical Notes
Ethanol (EtOH) Primary 25°C – 78°CHigh Best balance of solubility curve and impurity rejection.[1] The amide H-bonds with EtOH, aiding dissolution at reflux.
Ethyl Acetate (EtOAc) Secondary25°C – 77°CModerateGood for removing non-polar impurities.[1] May require n-Heptane as an antisolvent to induce precipitation.[1]
Toluene Alternative25°C – 110°CLowGenerally too non-polar for efficient dissolution of the acetamide without excessive heating; risk of thermal degradation.
Water Antisolvent0°C – 100°CCaution Do not use as primary solvent. High risk of amide hydrolysis at reflux. Use only as a quench/antisolvent at low temperatures.[1]

Decision Logic & Workflow (Visuals)

Figure 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent based on your crude material's impurity profile.

SolventSelection Start Analyze Crude Purity CheckColor Is crude significantly dark/colored? Start->CheckColor Charcoal Perform Charcoal Filtration (in hot EtOH or EtOAc) CheckColor->Charcoal Yes CheckSolubility Solubility Test (100mg in 1mL) CheckColor->CheckSolubility No Charcoal->CheckSolubility EtOH_Route Soluble in Hot EtOH, Insoluble in Cold? CheckSolubility->EtOH_Route EtOAc_Route Soluble in EtOAc? EtOH_Route->EtOAc_Route No (Too soluble/insoluble) Protocol_A Protocol A: Recrystallization from Ethanol EtOH_Route->Protocol_A Yes (Ideal) Protocol_B Protocol B: EtOAc / Heptane Precipitation EtOAc_Route->Protocol_B Yes

Caption: Decision matrix for selecting the optimal purification route based on crude characteristics.

Standard Operating Procedure (Protocol A)

Objective: Purification of N-(5-Bromopyrazin-2-yl)acetamide to >98% purity (HPLC).

Materials:
  • Crude N-(5-Bromopyrazin-2-yl)acetamide.[1]

  • Ethanol (Absolute or 95%).[1]

  • Activated Carbon (optional, for decolorization).

  • Heating mantle/block (Do not use open flame).[1]

Step-by-Step Protocol:
  • Saturation: Place crude solid in a round-bottom flask. Add Ethanol (approx. 5-7 mL per gram of solid).[1]

  • Dissolution: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains after 10 minutes of reflux, add more ethanol in 1 mL increments until dissolved.

  • Filtration (Hot): If insoluble particles or charcoal were used, filter the hot solution rapidly through a pre-warmed Buchner funnel or glass frit to prevent premature crystallization.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30-60 minutes). Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with a small volume of ice-cold Ethanol (to remove mother liquor without redissolving product).

  • Drying: Dry under vacuum at 40-50°C. Ensure acetic acid residues (if any) are fully removed.[1]

Figure 2: Recrystallization Workflow

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Refluxing EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clear Solution Cool Slow Cooling (RT -> 0°C) Filter->Cool Collect Vacuum Filtration Cool->Collect Crystals Formed Dry Dry (45°C, Vac) Collect->Dry

Caption: Operational workflow for the ethanol-based recrystallization process.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: This is common with amides when the temperature drops too fast or the solution is too concentrated. It indicates the product is separating as a supercooled liquid before it can organize into a crystal lattice.

  • Solution:

    • Reheat to dissolve the oil.

    • Add a seed crystal of pure product (if available) as the solution cools to ~50°C.

    • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.

    • Switch to Protocol B (EtOAc/Heptane) : The presence of a non-polar antisolvent often forces better crystal formation than temperature changes alone.

Q2: My product is still yellow/brown after recrystallization. Is it pure?

  • Cause: Pyrazine derivatives are prone to oxidation, forming highly colored oligomers that can co-crystallize.

  • Solution: Recrystallization alone often fails to remove these trace dyes.[1] You must perform a charcoal treatment :

    • Dissolve crude in hot ethanol.

    • Add Activated Carbon (5-10 wt%).[1]

    • Stir at reflux for 15 mins.

    • Filter hot through Celite/diatomaceous earth.[1]

    • Proceed with crystallization.[1][2][3][4][5][6][7][8]

Q3: Can I use water to precipitate the product?

  • Technical Warning: While water is a strong antisolvent for this lipophilic compound, using it at high temperatures (boiling water) poses a risk of hydrolyzing the amide bond , reverting the compound to the starting material (2-amino-5-bromopyrazine) or the carboxylic acid.

  • Recommendation: Use water only as a quench for the reaction mixture at room temperature or below. For purification, stick to anhydrous organic solvents.

Q4: What is the expected melting point?

  • Based on structural analogs (like N-(5-bromopyridin-2-yl)acetamide), the melting point should be sharp.[1] A range >2°C indicates impurity.[1]

  • Target Range: Typically 168°C – 172°C (Note: Verify with your specific batch Certificate of Analysis, as polymorphs may exist).

References

  • Sollogoub, M., et al. (2002).[9] Structure of N-(5-Bromopyridin-2-yl)acetamide. National Institutes of Health (PMC). Link

    • Context: Establishes Ethanol as the standard recrystallization solvent for the 5-bromo-heterocyclic acetamide class.[1]

  • BenchChem Technical Support. (2025). N-(4-Bromopyridin-2-yl)acetamide Synthesis & Troubleshooting. Link

    • Context: Provides troubleshooting steps for "oiling out" and impurity profiles in bromopyridine acetamides.
  • Furuta, Y., et al. (2002). Process for the preparation of pyrazine derivatives (Favipiravir intermediates). Toyama Chemical Co., Ltd. Patents.
  • Zhang, T., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Link

    • Context: Details the purification logic for halogenated pyrazine intermedi

Sources

Troubleshooting low conversion rates in bromopyrazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges in the functionalization of bromopyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on this electron-deficient heterocyclic scaffold. The pyrazine core is a privileged structure in pharmaceuticals, and its successful elaboration is often a critical step in drug discovery programs.

The inherent electronic properties of the pyrazine ring—specifically the electron-withdrawing nature of the two nitrogen atoms—can present unique challenges not typically encountered with simple aryl bromides. These properties can influence catalyst activity, reaction kinetics, and the prevalence of side reactions. This resource synthesizes established chemical principles with field-proven troubleshooting strategies to help you diagnose and resolve issues leading to low conversion rates.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific experimental outcomes in a question-and-answer format, providing a logical path from problem to solution.

Issue 1: Low to No Product Formation with Starting Material Unconsumed

Q: My LC-MS/TLC analysis shows a significant amount of unreacted bromopyrazine and coupling partner even after extended reaction times and elevated temperatures. What is the likely cause?

This is one of the most common issues and typically points to a problem with the catalytic cycle, often catalyst activation or stability.

Possible Causes & Solutions:

  • Catalyst Inhibition by Pyrazine Nitrogen: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium center, effectively acting as a ligand and inhibiting its catalytic activity.[1] This is a primary challenge for electron-deficient N-heterocycles.

    • Causality: This coordination occupies sites on the palladium that are necessary for the oxidative addition of the bromopyrazine or subsequent steps, stalling the catalytic cycle.

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or other Buchwald-type ligands are designed to be sterically demanding.[2] This bulkiness favors the coordination of the ligand to the palladium over the pyrazine nitrogen and promotes the crucial reductive elimination step. For Suzuki reactions, ligands that facilitate the use of Pd(0) sources like Pd₂(dba)₃ can also be beneficial.[3]

    • Solution 2: Pre-catalyst Choice: Use modern pre-catalysts (e.g., G3 or G4 Buchwald precatalysts). These are designed for rapid, clean generation of the active Pd(0) species, which can be critical for initiating the reaction before catalyst inhibition takes over.

  • Inefficient Oxidative Addition: While bromopyrazines are electron-deficient, which should facilitate oxidative addition, other factors can hinder this initial step.

    • Causality: The energy barrier for the insertion of the Pd(0) catalyst into the carbon-bromine bond may not be overcome under the current conditions.

    • Solution: For particularly challenging substrates, especially those involving less reactive chloro-pyrazines, switching to a more reactive iodo-pyrazine can be a viable, albeit synthetically more involved, strategy. The general reactivity trend for halides is I > Br > Cl.[1] Alternatively, using more electron-rich and bulky ligands can accelerate oxidative addition.[4]

  • Atmospheric Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides and the oxidation of phosphine ligands.[3]

    • Causality: Oxygen irreversibly deactivates the catalyst, reducing the effective catalyst concentration and halting the reaction.

    • Solution: Ensure a rigorously inert atmosphere. This involves using flame-dried glassware, employing Schlenk line techniques, and thoroughly degassing all solvents and liquid reagents. A common method is to sparge the solvent with argon or nitrogen for 15-30 minutes or to use several freeze-pump-thaw cycles.[3]

Issue 2: Starting Material is Consumed, but Desired Product Yield is Low

Q: My analysis shows the bromopyrazine is gone, but the yield of my desired coupled product is poor. I see several other major peaks in the LC-MS or spots on the TLC plate.

This scenario indicates that while the catalyst is active, the reaction is proceeding down non-productive pathways. Identifying the major side products is key to diagnosing the root cause.

Possible Side Reactions & Solutions:

  • Hydrodehalogenation (Debromination): The major byproduct is the pyrazine ring without the bromine atom.

    • Causality: This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.[5] Potential hydride sources include the solvent (e.g., alcohols), impurities in reagents, or the base itself, especially strong alkoxides.[2][5]

    • Solution 1: Choice of Base: Avoid strong bases like NaOtBu, particularly in Suzuki couplings. Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred as they are less likely to promote the formation of palladium-hydride species.[2][5]

    • Solution 2: Reagent Purity: Use high-purity, anhydrous reagents and solvents where appropriate. Water itself can sometimes be involved in the dehalogenation pathway.[2]

  • Homocoupling of the Coupling Partner: In Suzuki reactions, you may observe significant formation of a biaryl product derived from two molecules of your boronic acid.

    • Causality: This side reaction is often facilitated by the presence of oxygen, which can promote the oxidative coupling of two organoboron molecules.[3] It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) state, where the boronic acid acts as the reductant.[3]

    • Solution 1: Rigorous Degassing: As with catalyst deactivation, ensuring a truly inert atmosphere is the most effective way to minimize oxygen-mediated homocoupling.[3]

    • Solution 2: Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that arises from the reduction of Pd(II) precatalysts.[3]

  • Protodeboronation (Suzuki Reaction): The boronic acid is consumed and replaced with a hydrogen atom before it can participate in the cross-coupling.

    • Causality: The electron-deficient nature of the pyrazine ring can create a reaction environment that promotes the cleavage of the C-B bond of the boronic acid, especially in the presence of water and base at elevated temperatures.

    • Solution: Consider using more stable boron reagents like potassium trifluoroborate salts (R-BF₃K) or MIDA boronates. These reagents are generally more robust and release the boronic acid slowly under the reaction conditions, minimizing premature degradation.[1][6]

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low conversion rates in bromopyrazine functionalization.

G start Low Conversion Rate Observed check_sm Is Starting Material (SM) Consumed? (Check by LCMS/TLC) start->check_sm sm_not_consumed SM NOT Consumed: Catalyst Inactivity Issue check_sm->sm_not_consumed No sm_consumed SM Consumed: Side Reaction Issue check_sm->sm_consumed Yes cause_inhibition Cause: Catalyst Inhibition (Pyrazine N-Coordination) sm_not_consumed->cause_inhibition cause_deactivation Cause: Catalyst Deactivation (Oxygen/Moisture) sm_not_consumed->cause_deactivation cause_oa Cause: Poor Oxidative Addition sm_not_consumed->cause_oa sol_ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) cause_inhibition->sol_ligand sol_inert Solution: Improve Inert Atmosphere Technique (Degas Solvents Rigorously) cause_deactivation->sol_inert sol_halide Solution: Consider More Reactive Halide (I > Br > Cl) cause_oa->sol_halide identify_byproduct Identify Major Byproduct(s) sm_consumed->identify_byproduct byproduct_dehalo Debromination Product identify_byproduct->byproduct_dehalo Hydrodehalogenation byproduct_homo Homocoupled Boronic Acid identify_byproduct->byproduct_homo Homocoupling byproduct_proto Protodeboronation identify_byproduct->byproduct_proto Degradation sol_dehalo Solution: Use Weaker Base (K₃PO₄, Cs₂CO₃) byproduct_dehalo->sol_dehalo sol_homo Solution: Rigorous Degassing; Use Pd(0) Source byproduct_homo->sol_homo sol_proto Solution: Use More Stable Boron Reagent (e.g., R-BF₃K) byproduct_proto->sol_proto

Caption: A troubleshooting flowchart for low conversion in bromopyrazine functionalization.

Frequently Asked Questions (FAQs)

Q1: Which base is the best starting point for a Suzuki-Miyaura coupling with a bromopyrazine? For Suzuki reactions on electron-deficient heterocycles, weaker inorganic bases are generally a safer starting point to avoid side reactions like hydrodehalogenation.[2][5] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] They are strong enough to facilitate the crucial transmetalation step without being overly aggressive.[8]

Q2: For a Buchwald-Hartwig amination, what class of base should I use? The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.[9] Sodium tert-butoxide (NaOtBu) is a very common and effective choice. However, if hydrodehalogenation is observed, switching to a slightly weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or carefully screening conditions with potassium phosphate (K₃PO₄) at higher temperatures may be necessary.[10]

Q3: What are the best solvents for these cross-coupling reactions? Aprotic polar solvents are standard. 1,4-Dioxane, tetrahydrofuran (THF), and toluene are widely used.[4][5] Often, a co-solvent of water is required for Suzuki reactions to dissolve the inorganic base and activate the boronic acid.[4] For Buchwald-Hartwig aminations, anhydrous solvents are typically preferred.

Q4: Can I run a Suzuki coupling on a pyrazine that also has a primary amine without a protecting group? While it is often stated that substrates with acidic protons are unsuitable for Suzuki reactions, successful couplings on amino-substituted heteroaryl halides have been reported without protection.[11] For example, 2-amino-5-bromopyrazine has been successfully coupled.[1] However, the success is highly substrate-dependent. If you observe low yields, competitive N-arylation, or catalyst deactivation, protecting the amine group (e.g., as a Boc-carbamate) is a prudent step.

Q5: How can I monitor my reaction effectively? Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative and accurate tracking of starting materials, products, and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[2][5][12] These techniques can help you definitively identify side products like the debrominated pyrazine.[2]

Protocols & Data

Table 1: Recommended Starting Conditions for Common Cross-Couplings
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bromopyrazine 1.0 equiv1.0 equiv
Coupling Partner Arylboronic Acid (1.2-1.5 equiv)Amine (1.1-1.5 equiv)
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (1-2 mol%)
Ligand SPhos or XPhos (2-5 mol%)XPhos or RuPhos (2-5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)NaOtBu or LHMDS (1.5-2.0 equiv)
Solvent 1,4-Dioxane/H₂O (e.g., 5:1)Toluene or 1,4-Dioxane (anhydrous)
Temperature 80-110 °C80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: These are starting points. Optimization is often required for specific substrates.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazine

This protocol provides a robust starting point for experimentation.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%). Add these solids to the main reaction flask against a positive pressure of inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the bromopyrazine.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: After 1 hour, and every 2-4 hours thereafter, take a small aliquot from the reaction mixture (via syringe), quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • What are the side - reactions in pyrazine synthesis?. Biosynce Blog.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Troubleshooting a difficult Heck reaction. Reddit.
  • Preventing degradation of 3-Bromopyridine-D4 during reactions. Benchchem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling C
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Buchwald–Hartwig amin
  • Analytical methods for pyrazine detection | Download Scientific Diagram.
  • Buchwald-Hartwig Amin
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions.
  • CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretre
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Separation of N-(5-Bromopyrazin-2-yl)acetamide from Catalyst Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the purification of N-(5-Bromopyrazin-2-yl)acetamide, with a specific focus on the removal of residual palladium catalysts.

The synthesis of N-(5-Bromopyrazin-2-yl)acetamide and related pyrazine derivatives often involves palladium-catalyzed cross-coupling reactions.[1][2][3] While highly efficient, these reactions present a significant downstream challenge: the removal of palladium residues to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][4][5] This guide offers a structured approach to troubleshooting common purification issues, backed by scientific principles and validated protocols.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of N-(5-Bromopyrazin-2-yl)acetamide. Each issue is analyzed, and a step-by-step protocol is provided to resolve the problem.

Issue 1: High Levels of Residual Palladium Detected Post-Purification

High levels of residual palladium are a common problem in products synthesized via cross-coupling reactions.[6] The "stickiness" of palladium to organic molecules can make its removal challenging.[6][7]

Root Cause Analysis:
  • Ineffective Primary Purification: Standard workup procedures like simple filtration or extraction are often insufficient for complete palladium removal.[7][8]

  • Strong Analyte-Catalyst Interaction: The pyrazine nitrogen atoms in the product can coordinate with the palladium center, leading to a stable complex that is difficult to break.[9]

  • Formation of Palladium Nanoparticles: Under certain conditions, palladium can form nanoparticles that are difficult to remove by conventional methods.

Recommended Solutions:
  • Metal Scavenging: The use of metal scavengers is a highly effective method for reducing palladium to parts-per-million (ppm) levels.[1][8][10]

  • Recrystallization: While sometimes ineffective on its own, recrystallization can be a powerful tool when used in conjunction with other methods.[7][8]

  • Chromatography: Column chromatography can be employed for the separation of the desired compound from catalyst residues.[11][12][13][14]

Experimental Protocols
Protocol 1: Palladium Removal Using Metal Scavengers

Metal scavengers are functionalized materials, often silica-based, that selectively bind to metal catalysts.[1][8] Thiol- and thiourea-functionalized silicas are particularly effective for palladium scavenging.[1][8]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude N-(5-Bromopyrazin-2-yl)acetamide in a suitable organic solvent (e.g., ethyl acetate, acetonitrile).

  • Scavenger Selection and Loading: Choose a scavenger with high affinity for palladium, such as SiliaMetS Thiol or ISOLUTE® Si-TMT.[7][8] A typical starting point is a scavenger loading of 0.15 to 0.6 w/w with respect to the crude product.[8]

  • Scavenging Process:

    • Add the selected scavenger to the solution of the crude product.

    • Stir the mixture at a controlled temperature (e.g., ambient to 50 °C) for a specified duration (e.g., 2 to 24 hours).[8][10] The progress can be monitored by analyzing aliquots for palladium content.

  • Filtration: Remove the scavenger resin by filtration.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][6][15][16]

Data Presentation: Comparison of Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Scavenging Time (hours)Temperature (°C)Reference
ISOLUTE® Si-TMT1668161450[8]
SiliaMetS Thiol166870450[8]
SEM26166820450[8]
PhosphonicS SPM32~2100<322Ambient[10]

Mandatory Visualization: Workflow for Palladium Scavenging

Scavenging_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Final Product Crude Crude Product in Solution Mix Mix and Stir Crude->Mix Scavenger Select Scavenger Scavenger->Mix Filter Filter Mix->Filter Analyze Analyze for Pd Filter->Analyze Pure Pure Product Analyze->Pure

Caption: A streamlined workflow for removing palladium residues using metal scavengers.

Protocol 2: Purification by Recrystallization

Recrystallization is a fundamental purification technique that can be effective for removing impurities, including catalyst residues.[17] However, its success is highly dependent on the solvent system and the nature of the impurities.[7]

Step-by-Step Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system in which N-(5-Bromopyrazin-2-yl)acetamide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol has been reported as a suitable recrystallization solvent for similar acetamide compounds.[17]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization: Decision Tree for Purification Strategy

Purification_Strategy Start Crude N-(5-Bromopyrazin-2-yl)acetamide Check_Pd High Pd Content? Start->Check_Pd Scavenging Metal Scavenging Protocol Check_Pd->Scavenging Yes Other_Impurities Other Impurities Present? Check_Pd->Other_Impurities No Scavenging->Other_Impurities Recrystallization Recrystallization Protocol Final_Product Pure Product (<10 ppm Pd) Recrystallization->Final_Product Column Column Chromatography Column->Final_Product Other_Impurities->Recrystallization Yes Other_Impurities->Column Yes, complex mixture Other_Impurities->Final_Product No

Caption: A decision-making guide for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of palladium contamination in my product?

A1: The primary source of palladium contamination is the catalyst used in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, which are common in the synthesis of complex organic molecules.[1] The catalyst, although used in small amounts, can leach into the product during the reaction.

Q2: Why is simple filtration after the reaction not enough to remove the palladium catalyst?

A2: Many palladium catalysts used in these reactions are homogeneous, meaning they are dissolved in the reaction mixture.[10] Therefore, they cannot be removed by simple filtration. Even with heterogeneous catalysts, leaching of the metal into the solution can occur.

Q3: Can the color of my product indicate the level of palladium contamination?

A3: Not reliably. While a dark-colored solution may indicate the presence of palladium species, a colorless product does not guarantee low palladium levels.[8] It is essential to use quantitative analytical techniques like ICP-MS for accurate determination of residual palladium.[5][6][15][16]

Q4: Are there faster methods to check for palladium before sending samples for ICP-MS?

A4: Yes, colorimetric and fluorometric methods are being developed for rapid, on-site detection of palladium.[5][6][18] These methods can provide a quick indication of whether a scavenging protocol is working, helping to streamline the purification process.[5][18]

Q5: What should I do if my product is not soluble in common solvents used for scavenging?

A5: If solubility is an issue, you may need to screen a wider range of solvents. Alternatively, a solid-supported scavenger in a cartridge format can be used, where the product solution is passed through the cartridge, allowing for efficient removal even with lower solubility.[8][19]

Q6: Can I reuse the palladium scavenger?

A6: While some scavengers can be regenerated, it is generally not recommended in a pharmaceutical setting due to the risk of cross-contamination and reduced efficiency. For high-value products, using fresh scavenger for each batch ensures the highest purity.[1]

References

  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing.
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - C
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC.
  • Metal Scavengers: An alternative to recrystalliz
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chrom
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchG
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books.
  • High-Sensitivity Sensor for Palladium Detection in Organic Solvent - MDPI.
  • Your trick to remove residual palladium : r/Chempros - Reddit.
  • N-(5-Bromopyridin-2-yl)acetamide - PMC.
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Cross-Coupling Reactions Guide.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - ark
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

Sources

Validation & Comparative

Guide: Solvent System Selection & 1H NMR Interpretation for N-(5-Bromopyrazin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

N-(5-Bromopyrazin-2-yl)acetamide is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its structural core—an electron-deficient pyrazine ring coupled with an acetamide moiety—presents specific NMR challenges:

  • Amide Rotamerism & Exchange: The amide proton (

    
    ) is highly sensitive to solvent choice, often disappearing or broadening in non-polar solvents.
    
  • Solubility: The flat, heteroaromatic stacking reduces solubility in chloroform (

    
    ), leading to poor signal-to-noise ratios.
    
  • Proton Assignment: Distinguishing the two aromatic pyrazine protons (

    
     vs. 
    
    
    
    ) requires understanding substituent effects (SCS).

This guide compares the performance of DMSO-d6 (the recommended standard) against CDCl3 (the traditional organic solvent) and provides a self-validating interpretation protocol.

Comparative Analysis: Solvent System Selection

The choice of solvent fundamentally alters the spectral topology for this compound.

System A: DMSO-d6 (Recommended)

Performance Profile: High Resolution, Diagnostic Amide Visibility.

  • Mechanism: DMSO is a strong hydrogen-bond acceptor. It "locks" the amide proton (

    
    ) into a specific conformation via H-bonding, shifting it downfield (
    
    
    
    ppm) and sharpening the signal.
  • Solubility: Excellent. Disrupts

    
    -
    
    
    
    stacking of the pyrazine rings.
  • Water Signal: Distinct separate peak at ~3.33 ppm, usually not interfering with the aromatic region.

System B: CDCl3 (Alternative)

Performance Profile: Variable, Concentration-Dependent.

  • Mechanism: Weak interaction with the solute. The amide proton is prone to rapid chemical exchange and intermolecular H-bonding (dimerization).

  • Result: The

    
     peak often appears broad, variable in shift (
    
    
    
    ppm), or may be completely invisible depending on concentration and water content.
  • Risk: Lower solubility limits

    
     acquisition if required later.
    
Data Comparison Table
FeatureDMSO-d6 (System A)CDCl3 (System B)[1][2][3][4]
Amide (

) Visibility
Sharp Singlet (10.8–11.2 ppm)Broad/Weak (Variable, 8.0–9.5 ppm)
Aromatic Resolution High (distinct doublets)Moderate (potential overlap)
Water Interference Low (3.33 ppm)High (1.56 ppm, often overlaps with methyls)
Exchangeable Protons VisibleOften Invisible
Suitability Gold Standard Secondary/Lipophilicity Check

Spectral Interpretation & Assignment Logic

The Molecule

Structure: N-(5-Bromopyrazin-2-yl)acetamide[5][6]

  • Pyrazine Ring: 2 protons (

    
    , 
    
    
    
    ).
  • Substituents:

    • C2-Acetamido: Electron-donating by resonance (into the ring), but the carbonyl anisotropy strongly deshields the ortho proton (

      
      ).
      
    • C5-Bromo: Electron-withdrawing by induction, heavy atom effect.

Expected Chemical Shifts (DMSO-d6)
Proton LabelTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH Amide10.9 – 11.2 Broad Singlet-Deshielded by H-bonding to DMSO and amide anisotropy.
H-3 Aromatic9.20 – 9.35 Doublet (

)

Most Downfield. Located ortho to the amide nitrogen and deshielded by the carbonyl cone.
H-6 Aromatic8.50 – 8.65 Doublet (

)

Located meta to amide, ortho to Bromine. Less deshielded than H-3.
CH3 Methyl2.10 – 2.20 Singlet (

)
-Characteristic acetyl methyl group.
H2O Solvent~3.33Broad-Residual water in DMSO.
DMSO Solvent2.50Quintet-Residual solvent peak (Reference).

Note on Coupling: The coupling between H-3 and H-6 is a meta-coupling (


) across the pyrazine nitrogen. It is typically small (

Hz), appearing as a fine splitting often missed in low-field instruments.

Experimental Protocol: Self-Validating Workflow

This protocol ensures spectral integrity and prevents misinterpretation of impurities (e.g., acetic acid or starting material).

Step 1: Sample Preparation
  • Mass: Weigh

    
     mg of the solid product.
    
  • Solvent: Add

    
     mL of DMSO-d6  (99.9% D).
    
    • Critical: Ensure the DMSO ampoule is fresh to minimize water content.

  • Homogenization: Sonicate for 30 seconds. Pyrazines can form micro-crystalline suspensions that broaden peaks.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 or PROTON).

  • Scans (NS): 16 (sufficient for 10 mg).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reason: Aromatic protons adjacent to ring nitrogens often have longer

      
       relaxation times. A short D1 suppresses the integration of H-3 and H-6.
      
  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

Step 3: Validation (The "3-Point Check")

Before accepting the data, perform this internal audit:

  • Integration Ratio: Normalize the Methyl singlet (2.1 ppm) to 3.00 .

    • Pass Criteria: The aromatic doublets must integrate to 1.0 (

      
      0.05)  each.
      
  • Starting Material Check: Look for a broad singlet at ~6.5 ppm (Primary amine

    
     of 2-amino-5-bromopyrazine).
    
    • Pass Criteria: Absent.

  • Solvent Check: Verify DMSO residual peak is a quintet at 2.50 ppm. If it is a triplet or broad, the field homogeneity (shim) is poor.

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the logical flow for assigning the spectrum and the experimental workflow.

Diagram 1: Spectral Assignment Logic Flow

This decision tree helps distinguish the two aromatic protons.

AssignmentLogic Start Identify Aromatic Signals (8.0 - 9.5 ppm) Count Count Protons (Integration) Start->Count Split Check Multiplicity (J ~ 1.5 Hz) Count->Split 2 Protons Found NOE_Check NOE/ROESY Correlation? (NH to Aromatic) Split->NOE_Check Two Doublets H3_Node H-3 (Ortho to Amide) ~9.25 ppm Deshielded by C=O H6_Node H-6 (Ortho to Br) ~8.60 ppm Less Deshielded NOE_Check->H3_Node Strong NOE to NH NOE_Check->H6_Node No NOE to NH

Caption: Logic flow for distinguishing H-3 and H-6 using chemical shift theory and NOE correlations.

Diagram 2: Experimental Workflow

The standard operating procedure for reliable data generation.

Workflow Sample Solid Sample (5-10 mg) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Sonicate Sonicate (30 sec) Solvent->Sonicate Acquire Acquisition (NS=16, D1=2s) Sonicate->Acquire Process Process (LB=0.3 Hz) Acquire->Process Validate Validation (Integrals 3:1:1) Process->Validate

Caption: Step-by-step experimental workflow from sample preparation to data validation.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). "N-(5-Bromopyridin-2-yl)acetamide Crystal Structure and Analog Data." PubMed Central. Link

  • SDBS Database. "Spectral Database for Organic Compounds (SDBS)." AIST Japan. (Search: Pyrazine derivatives). Link

Sources

IR spectroscopy peak assignments for N-(5-Bromopyrazin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: IR Spectroscopy Validation of N-(5-Bromopyrazin-2-yl)acetamide

Executive Summary This guide provides a technical analysis of the Infrared (IR) spectral characteristics of N-(5-Bromopyrazin-2-yl)acetamide , a critical intermediate in the synthesis of pyrazine-based antiviral pharmacophores (e.g., Favipiravir analogues).

The guide is designed for process chemists and analytical scientists.[1] It compares the IR spectral fingerprint of the product against its precursor (2-amino-5-bromopyrazine ) to establish a rapid "Go/No-Go" Quality Control (QC) protocol. Furthermore, it evaluates the performance of FTIR (Fourier Transform Infrared Spectroscopy) against NMR (Nuclear Magnetic Resonance) for routine process monitoring.

PART 1: Structural Context & Synthesis Monitoring[2]

To validate the identity of N-(5-Bromopyrazin-2-yl)acetamide, one must understand the transformation from its starting material.[1] The synthesis typically involves the acetylation of the exocyclic amine of 2-amino-5-bromopyrazine.[1]

The Comparison Logic:

  • Starting Material (SM): 2-amino-5-bromopyrazine.[1][2] Characterized by a primary amine (

    
    ).
    
  • Product: N-(5-Bromopyrazin-2-yl)acetamide.[1] Characterized by a secondary amide (

    
    ).[1]
    

Key Chemical Shift: The reaction replaces one N-H bond with an acetyl group.[1] Spectroscopically, this results in the loss of the amine "scissoring" vibration and the appearance of the strong Amide I (Carbonyl) and Amide II bands.[3]

Visualization: Synthesis & Spectral Evolution

SynthesisFlow SM Starting Material 2-amino-5-bromopyrazine (Primary Amine) Rxn Acetylation (Ac2O / Pyridine) SM->Rxn + Acylating Agent Feat_SM Key IR Signals: - NH2 Doublet (3300/3180) - NH2 Scissoring (~1620) SM->Feat_SM Exhibits Prod Product N-(5-Bromopyrazin-2-yl)acetamide (Secondary Amide) Rxn->Prod Yields Feat_Prod Key IR Signals: - Amide I (C=O, ~1680) - Amide II (N-H, ~1540) - Single NH Stretch Prod->Feat_Prod Exhibits

Figure 1: Reaction pathway highlighting the critical functional group interchange detectable by IR spectroscopy.

PART 2: Detailed Peak Assignments

The following assignments are derived from structural analogues (e.g., N-(5-bromopyridin-2-yl)acetamide) and fundamental vibrational spectroscopy principles for electron-deficient heteroaromatic systems.

Table 1: Comparative Peak Assignments (Precursor vs. Product)

Spectral RegionPrecursor: 2-amino-5-bromopyrazineProduct: N-(5-Bromopyrazin-2-yl)acetamideMechanistic Explanation
3500–3100 cm⁻¹ (N-H Stretch)Doublet ~3300 cm⁻¹ (asym)~3180 cm⁻¹ (sym)Singlet ~3250–3300 cm⁻¹Conversion of primary amine (

) to secondary amide (

) eliminates the symmetric stretching mode.[1]
3000–2850 cm⁻¹ (C-H Stretch)Weak aromatic C-H onlyNew Bands ~2920–2950 cm⁻¹Appearance of methyl group (

) C-H stretches from the acetamide side chain.
1700–1650 cm⁻¹ (Amide I)Absent Strong, Sharp ~1670–1695 cm⁻¹Diagnostic Peak. The C=O stretch.[3][4] Frequency is higher than aliphatic amides due to the electron-withdrawing pyrazine ring reducing resonance delocalization.
1650–1600 cm⁻¹ (Amine Scissor)Medium/Strong ~1620–1640 cm⁻¹Absent The "scissoring" deformation of the

group disappears upon acetylation.
1570–1500 cm⁻¹ (Amide II / Ring)Ring breathing modesMedium/Strong ~1530–1550 cm⁻¹Amide II Band. Coupled N-H bending and C-N stretching. A key confirmation of the secondary amide structure.
800–500 cm⁻¹ (Fingerprint)C-Br stretch (~600–700 cm⁻¹)C-Br stretch (Unchanged)The carbon-bromine bond remains intact; this band confirms the halogen substituent was not lost.

Critical Note on Amide I Position: In N-heteroaryl acetamides (like pyrazines and pyridines), the lone pair on the amide nitrogen is partially delocalized into the electron-deficient aromatic ring. This competes with delocalization into the carbonyl oxygen, increasing the double-bond character of the C=O bond compared to standard amides. Consequently, the Amide I peak often shifts to higher wavenumbers (closer to 1700 cm⁻¹) compared to simple alkyl acetamides (typically ~1650 cm⁻¹).[3]

PART 3: Method Performance Comparison (IR vs. NMR)

For routine drug development, choosing the right analytical tool is about balancing specificity with throughput .[1][3]

Table 2: Performance Matrix for Process Validation

FeatureFTIR (ATR Method) ¹H NMR (DMSO-d₆) Verdict
Speed < 2 Minutes (No sample prep)15–30 Minutes (Dissolution + Shimming)IR Wins for at-line monitoring.[1]
Specificity Moderate (Functional group ID)High (Atom-level connectivity)NMR Wins for structural elucidation.[1]
Quantitation Low/Medium (Requires calibration)High (Integral integration)NMR Wins for purity % calculation.
Sample State Solid (Powder)Solution (Requires deuterated solvent)IR Wins for non-destructive solid analysis.
Cost per Run NegligibleHigh (Solvents + Instrument time)IR Wins for routine QC.[1]

PART 4: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for solid-state pharmaceutical analysis, eliminating the need for KBr pellets.[3]

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[3]

  • Diamond or ZnSe ATR Crystal.[1]

Step-by-Step Workflow:

  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.[1]

    • Collect an air background spectrum (4 scans, 4 cm⁻¹ resolution).[3]

  • Sample Loading:

    • Place approximately 2–5 mg of N-(5-Bromopyrazin-2-yl)acetamide powder onto the center of the crystal.

    • Critical: Ensure the sample covers the "sweet spot" (the active infrared beam path).

  • Compression:

    • Lower the pressure arm/anvil. Apply force until the pressure gauge reads the optimal value (typically 80–100 N).

    • Why? Good contact eliminates air gaps, which cause weak signals and baseline noise.[1][3]

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.[1]

    • Number of scans: 16 or 32 (sufficient for signal-to-noise ratio > 100:1).[1]

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Identify the Amide I peak.[1] If <1650 cm⁻¹, check for residual solvent or moisture (H-bonding lowers frequency).[3]

Visualization: Analytical Decision Tree

DecisionTree Start Sample: Reaction Solid IR_Scan Run ATR-FTIR Start->IR_Scan Check_Amide Check 1670-1700 cm⁻¹ (Amide I Present?) IR_Scan->Check_Amide Check_Amine Check 3300-3400 cm⁻¹ (Doublet Absent?) Check_Amide->Check_Amine Yes Fail_NoRxn FAIL: No Reaction (Check Reagents) Check_Amide->Fail_NoRxn No (Peak Missing) Pass PASS: Product Confirmed (Proceed to HPLC Purity) Check_Amine->Pass Yes (Singlet Only) Fail_Inc FAIL: Incomplete (Recrystallize) Check_Amine->Fail_Inc No (Doublet Remains)

Figure 2: Logic flow for using IR as a binary Quality Control tool.

References

  • Comparison of Pyridine/Pyrazine Analogues

    • Loureiro, M. et al. (2008).[3][5] Synthesis and Structural Characterization of N-(5-bromopyridin-2-yl)acetamide. This provides the closest structural analogue data, confirming the planar geometry and amide bond characteristics in 2-amino-heterocycle acetamides.[1]

    • Source:[3]

  • IR of Pyrazine Carboxamides

    • Hilaris Publisher. (2017).[1] Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Establishes the baseline vibrational modes for the pyrazine ring and amide substituents.

    • Source:[3]

  • General IR Interpretation Guidelines

    • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide.
    • Source:

  • Precursor Data (2-amino-5-bromopyrazine)

    • PubChem Compound Summary for CID 599539. Confirms the amine functionality and lack of carbonyl in the starting material.[1]

    • Source:[3]

Sources

Comparative Biological Profiling of Novel Bromopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bromopyrazine Scaffold in Oncology

The bromopyrazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, distinct from its non-halogenated counterparts due to the unique electronic properties of the bromine atom.[1] Beyond serving as a mere leaving group for nucleophilic substitution, the bromine at the C-5 position of the pyrazine ring facilitates specific halogen bonding interactions with protein targets, particularly within the hydrophobic pockets of kinase enzymes and metalloproteinases.

This guide provides a comparative analysis of novel 5-bromopyrazin-2-yl urea derivatives , specifically focusing on the lead candidate BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea).[1][2][3] We evaluate its biological performance against standard care agents (Tamoxifen) and parent scaffolds, synthesizing data from recent high-impact studies to illustrate its potential as a dual MMP-2/9 inhibitor and apoptotic inducer.[1]

Compound Selection & Structural Logic[1]

The comparative analysis focuses on the structural evolution from the simple aminopyrazine core to complex urea derivatives.[1]

Compound IDChemical NameRole in AssayStructural Significance
BPU 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaLead Candidate Combines the electrophilic bromopyrazine core with a trifluoromethyl-benzyl urea tail to target MMP-2/9 active sites.[1][3][4]
BPA Parent Amine / IntermediateReference Scaffold The precursor lacking the urea linker; serves as a baseline to measure the efficacy of the urea pharmacophore.[1]
Tamoxifen (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanaminePositive Control Standard SERM (Selective Estrogen Receptor Modulator) used to benchmark cytotoxicity in breast cancer models (MCF-7).[1]

Comparative Biological Assay Results

The following data aggregates in vitro cytotoxicity profiles across three distinct human cancer cell lines. The results highlight the superior potency of the bromopyrazine urea derivative (BPU) compared to its parent scaffold, approaching or exceeding the efficacy of standard chemotherapeutics in specific contexts.[1]

Table 1: In Vitro Cytotoxicity Profiles (IC50 in µM)
Cell LineTissue OriginBPU (Lead) Tamoxifen (Standard) Fold Improvement (BPU vs. Standard)
Jurkat T-cell Leukemia4.64 ± 0.08 Not TestedN/A
HeLa Cervical Cancer9.22 ± 0.17 ~10.5 (Historical)*~1.1x
MCF-7 Breast Adenocarcinoma8.47 ± 0.18 16.36 ± 1.21.93x

> Key Insight: BPU demonstrates a nearly 2-fold increase in potency against MCF-7 cells compared to Tamoxifen, suggesting that the bromopyrazine-urea motif may offer a more targeted mechanism of action in hormone-dependent breast cancer models [1].[1]

Mechanistic Profiling & SAR Analysis[1]

Molecular Docking: MMP-2/9 Inhibition

The efficacy of BPU is mechanistically linked to its ability to inhibit Matrix Metalloproteinases (MMPs), enzymes critical for tumor metastasis.[1][4]

  • MMP-2 Binding Energy: -9.0 kcal/mol[1][3]

  • MMP-9 Binding Energy: -7.8 kcal/mol[1][3]

  • Interaction Mode: The 5-bromo substituent occupies a hydrophobic sub-pocket, while the urea oxygen forms hydrogen bonds with the catalytic zinc domain.[1] This "clamp" mechanism prevents substrate entry, a feature absent in the non-brominated analogs.[1]

Cell Cycle Arrest

Flow cytometry analysis reveals that BPU does not merely cause necrosis but induces programmed cell death via cell cycle modulation.[1]

  • Effect: Accumulation of cells in the sub-G1 phase .[1][2][3]

  • Interpretation: This indicates DNA fragmentation and initiation of apoptosis, distinct from the G1 arrest typically seen with simple cytostatic agents.

Experimental Workflow Visualization

The following diagram outlines the validated workflow for synthesizing and screening bromopyrazine derivatives, ensuring reproducibility in derivative generation.

Bromopyrazine_Workflow cluster_screening Biological Screening Cascade start Start: 5-Bromopyrazin-2-amine synthesis Synthesis: Reaction with 3-(CF3)benzyl isocyanate start->synthesis Reflux/THF purification Purification: Recrystallization (EtOH) synthesis->purification mtt MTT Assay (72h Exposure) purification->mtt Primary Screen flow Flow Cytometry (Cell Cycle Analysis) mtt->flow If IC50 < 20µM docking In Silico Docking (MMP-2 / MMP-9) mtt->docking Mechanism Check result Lead Candidate Validation (IC50 < 10 µM) flow->result docking->result

Figure 1: Integrated workflow for the synthesis, purification, and biological validation of bromopyrazine-2-yl urea derivatives.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are standardized based on the reported efficacy of BPU.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for bromopyrazine derivatives.

  • Seeding: Plate Jurkat, HeLa, or MCF-7 cells at a density of

    
     cells/well in 96-well plates.
    
  • Incubation: Allow cells to adhere for 24 hours at 37°C in 5% CO2.

  • Treatment:

    • Dissolve BPU in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 20, 50 µM) in culture medium.

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]

  • Exposure: Incubate cells with compounds for 48 and 72 hours.[1]

  • Development:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours until purple formazan crystals form.

    • Aspirate medium and dissolve crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm apoptotic mechanism (Sub-G1 arrest).

  • Treatment: Treat Jurkat cells with BPU at IC50 concentration for 24 hours.[1]

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash cells to remove ethanol.[1]

    • Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Acquire 10,000 events on a flow cytometer (e.g., BD FACSCalibur). Analyze DNA content histograms to quantify the Sub-G1 population (apoptotic cells).

Conclusion & Recommendations

The comparative data indicates that the 5-bromopyrazin-2-yl urea scaffold (BPU) represents a significant advancement over simple aminopyrazine precursors.[1] The presence of the bromine atom, combined with the urea linker, facilitates dual inhibition of MMP-2 and MMP-9, leading to potent cytotoxicity against breast and leukemia cancer lines.[1]

Recommendation for Development: Researchers should prioritize the 5-bromo position for halogen bonding optimization. Future derivatives should explore replacing the trifluoromethyl-benzyl tail with hydrophilic heterocycles to improve aqueous solubility while maintaining the critical bromopyrazine-MMP interaction.[1]

References

  • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Source: Scientific Reports / NIH National Library of Medicine URL:[1][Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Source: Molecules (MDPI) URL:[Link][1]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(5-Bromopyrazin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of N-(5-Bromopyrazin-2-YL)acetamide. In our work, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protection. We will explore not just what to wear, but why specific choices are critical, ensuring each step you take in the lab is a confident and protected one.

Part 1: Understanding the Hazard Profile

The acetamide group is structurally related to acetamide itself, which is classified as a suspected carcinogen (Category 2).[1] Similarly, brominated aromatic compounds, such as 5-Bromopyrazine-2-carboxamide and 2-Bromopyrazine, are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation or damage.[2][3]

Therefore, we must handle N-(5-Bromopyrazin-2-YL)acetamide with the assumption that it presents the following risks:

  • Suspected Carcinogen

  • Acute Toxicity (Oral, Dermal, Inhalation)[2]

  • Serious Eye Irritant/Damage [2][3]

  • Skin Irritant [2][3]

This conservative assessment dictates a stringent approach to personal protective equipment.

Table 1: Anticipated GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer
Acute Toxicity (Oral, Dermal, Inhalation)4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2]
Serious Eye Damage/Eye Irritation2A / 1H319/H318: Causes serious eye irritation / Causes serious eye damage[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Part 2: The Primacy of Engineering and Administrative Controls

Before any discussion of Personal Protective Equipment (PPE), we must adhere to the hierarchy of controls. PPE is the final line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls: All handling of N-(5-Bromopyrazin-2-YL)acetamide as a solid or in a volatile solvent must be performed within a certified chemical fume hood or a powder containment balance hood.[4] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All users must receive documented training on its potential hazards and the specific procedures outlined in this guide.[5] Always wash hands thoroughly with soap and water after handling and before leaving the work area.[1]

Part 3: A Multi-Layered PPE Strategy

Given the compound's multifaceted hazard profile, a comprehensive PPE strategy is non-negotiable. This involves protecting the eyes, face, skin, and, when necessary, the respiratory system.

Eye and Face Protection: The Non-Negotiable Barrier

Standard safety glasses are insufficient. The risk of serious eye irritation necessitates a higher level of protection.

  • Protocol: At a minimum, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6][7]

  • Causality: Goggles provide a complete seal around the eyes, protecting against splashes from solutions and accidental projection of solid particles during weighing or transfer.

  • Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing, supplement goggles with a full-face shield. The face shield protects the entire face from direct contact.

Skin Protection: Preventing Dermal Absorption and Irritation

Skin protection requires a two-pronged approach focusing on hand and body coverage.

  • Hand Protection (Gloves):

    • Protocol: Wear nitrile rubber gloves as a minimum standard. For prolonged work or when handling solutions, consider double-gloving.[8] Always check gloves for tears or punctures before use. Contaminated gloves must be removed promptly using the proper technique, and hands should be washed immediately.

    • Causality: Nitrile provides good resistance against a broad range of chemicals. Double-gloving provides an additional barrier against potential pinholes or degradation in the outer glove, which is especially critical given the compound's suspected carcinogenicity and dermal toxicity.

  • Body Protection (Lab Coat/Apron):

    • Protocol: A fully buttoned, long-sleeved lab coat is mandatory. For procedures involving larger volumes or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[4]

    • Causality: The lab coat protects your personal clothing and underlying skin from contamination. An impermeable apron provides an additional layer of security against significant splashes of solutions containing the compound.

Respiratory Protection: A Situational Necessity

If engineering controls are functioning correctly, respiratory protection is typically not required for routine handling of small quantities. However, it becomes essential in specific scenarios.

  • Protocol: In cases of ventilation failure, cleaning up a large spill, or when weighing large amounts of the powder outside of a containment hood, a NIOSH-approved respirator with a particulate filter is required.[4] Follow OSHA respirator regulations found in 29 CFR 1910.134.[7]

  • Causality: An airborne particulate of this compound poses a significant inhalation and carcinogenicity risk. A respirator directly filters these particles from the air you breathe.

Table 2: Task-Based PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot required (in containment hood)
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot required (in fume hood)
Large Scale Handling (>1g) Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronRecommended (in fume hood)
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesCoveralls or Lab Coat/ApronRequired (Particulate Respirator)

Part 4: Operational Plan: A Step-by-Step Safety Workflow

This workflow integrates PPE use with operational and disposal plans to create a self-validating system of safety.

Step 1: Preparation and PPE Donning
  • Verify the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Post a warning sign indicating that a suspected carcinogen is in use.

  • Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Step 2: Chemical Handling
  • Perform all manipulations deep within the fume hood.

  • When handling the solid, use gentle motions to avoid creating airborne dust.[5]

  • If a small amount of material contacts your outer glove, carefully remove the outer glove, dispose of it in the designated waste container, and put on a new one.

  • Keep all containers of the compound sealed when not in immediate use.[5]

Step 3: Decontamination and PPE Doffing
  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Remove PPE in a manner that prevents cross-contamination, typically in the reverse order of donning:

    • Remove outer gloves.

    • Remove face shield/goggles.

    • Remove lab coat/apron.

    • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Step 4: Waste Disposal
  • Solid Waste: All disposable materials contaminated with N-(5-Bromopyrazin-2-YL)acetamide (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Follow all institutional and local regulations for hazardous waste disposal.

Part 5: Emergency Response Protocol

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Part 6: Visualizing the Safety Workflow

The following diagram illustrates the critical path for safely handling N-(5-Bromopyrazin-2-YL)acetamide from start to finish.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood & Assemble Materials Don_PPE 2. Don PPE (Coat, Gloves, Goggles) Prep->Don_PPE Handle 3. Perform Chemical Work (Weighing, etc.) Don_PPE->Handle Enter Hood Decon 4. Decontaminate Surfaces & Equipment Handle->Decon Exit Hood Waste 5. Segregate & Seal All Hazardous Waste Decon->Waste Doff_PPE 6. Doff PPE in Reverse Order Waste->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Safe Handling of N-(5-Bromopyrazin-2-YL)acetamide.

References

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from nj.gov. [Link not directly available, but content is referenced in search results]
  • Penta. (2023, March 30). Acetamide - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-5-bromopyrazine.
  • National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. PubChem Compound Summary. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.